The table below summarizes the fundamental chemical and physical properties of Eu(fod)₃.
| Property | Description |
|---|---|
| Chemical Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [1] [2] |
| CAS Number | 17631-68-4 (for the non-deuterated form) [1] |
| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ (for the non-deuterated form) [1] [2] |
| Molecular Weight | 1037.49 g/mol [1] [2] |
| Appearance | Yellow powder or light yellow to yellow solid [1] [2] |
| Melting Point | 203–207 °C [1] [2] |
| Solubility | Soluble in organic solvents; insoluble in water [1] |
Eu(fod)₃ is a coordination compound where a europium(III) center is bound to three bidentate "fod" ligands [2]. The europium ion has a highly paramagnetic f⁶ electron configuration, which is key to its function [2].
Eu(fod)₃ serves as an effective catalyst in stereoselective reactions, such as Diels-Alder and aldol addition reactions. For example, it can catalyze the formation of dihydropyrans from dienes and aldehydes with high selectivity for the endo product [2].
The following diagram and procedure outline a general method for using Eu(fod)₃ to resolve an NMR spectrum.
Procedure:
> Caution: Avoid adding excessive amounts of Eu(fod)₃, as its paramagnetic nature can cause severe peak broadening at high concentrations, reducing resolution [2].
Eu(fod)₃ is available from several major chemical suppliers. The deuterated form (Eu(fod)₃-d30) is a specialty product, and you may need to contact suppliers directly for its specific pricing and availability [3] [1].
| Supplier | Product Description | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | Resolve-Al EuFOD, 99% [1] | 1g | $77.20 [1] |
| Sigma-Aldrich | Resolve-Al EuFOD, 99% [1] | 5g | $216.00 [1] |
| Strem Chemicals | Tris(...)europium(III) hydrate (99.9%-Eu) [1] | 1g | $48.00 [1] |
| Strem Chemicals | Tris(...)europium(III) hydrate (99.9%-Eu) [1] | 5g | $184.00 [1] |
Eu(fod)₃ is a highly specialized coordination compound belonging to the class of lanthanide β-diketonates. Its value in research and industrial applications stems from its unique paramagnetic and luminescent properties, which are engineered through its specific molecular structure.
The table below summarizes its core identifying information and basic physical properties [1]:
| Property | Description / Value |
|---|---|
| IUPAC Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium |
| Common Abbreviations | Eu(fod)₃, EuFOD |
| CAS Number | Information not located in search results |
| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ |
| Molar Mass | 1037.49 g/mol |
| Appearance | Yellow powder |
| Melting Point | 203–207 °C |
| EC Number | 241-616-1 |
The molecular architecture of Eu(fod)₃ is central to its function. The europium(III) ion (Eu³⁺) is coordinated by three anionic fod ligands, each acting in a bidentate manner through two oxygen atoms, resulting in a coordination number of six for the central metal ion [1]. The electron configuration of the Eu³⁺ ion is f⁶, meaning it has six unpaired electrons, each occupying a different f-orbital. This specific electronic structure is the origin of the molecule's strong paramagnetism [1].
The fod ligand is the anion derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The structure of this ligand is critical for the compound's performance:
Despite being formally six-coordinate, the Eu³⁺ center in Eu(fod)₃ can expand its coordination sphere. It has a strong affinity for hard Lewis bases (such as the oxygen atoms in carbonyls, ethers, or the nitrogen in amines), allowing it to form adducts and increasing its coordination number up to eight [1]. Furthermore, commercial samples of Eu(fod)₃ have been found to sometimes contain hydrated forms, such as Eu(fod)₃·2H₂O, which can coexist as a separate crystalline phase and significantly impact its photophysical properties [2].
Eu(fod)₃ was pioneered as a premier paramagnetic chemical shift reagent (CSR). When added in small quantities to a solution of an organic compound, it induces additional, predictable chemical shifts in the NMR spectra of substrates that contain Lewis basic sites (e.g., alcohols, amines, carbonyls) [1]. This interaction occurs because the complex binds reversibly to the substrate, and the strong paramagnetism of Eu³⁺ creates a local magnetic field that spreads through space, shifting the NMR signals of nearby nuclei. This effect, known as a pseudocontact shift, helps to resolve overlapping signals and clarify complex spectra. The use of high-field NMR spectrometers has reduced the demand for shift reagents, but they remain valuable for specific analytical challenges [1].
In organic synthesis, Eu(fod)₃ serves as an effective Lewis acid catalyst. Its strong affinity for oxygen atoms allows it to activate carbonyl compounds, increasing their electrophilicity. This activation is exploited in stereoselective reactions, including Diels-Alder cycloadditions and aldol additions. For instance, it has been shown to catalyze the cyclocondensation of dienes with aldehydes to produce dihydropyrans with high selectivity for the endo product [1].
The photoluminescent (PL) properties of Eu³⁺ make Eu(fod)₃ a candidate for optical applications. The Eu³⁺ ion emits intense red light (around 610-630 nm) due to the ⁵D₀ → ⁷F₂ transition [2]. This emission can be sensitized via the ligand's absorption bands through an "antenna effect." The complex has been successfully doped into polymer matrices like polymethylmethacrylate (PMMA) using supercritical CO₂ to create materials whose luminescence intensity is temperature-dependent [2]. This property is being investigated for the development of highly sensitive medical temperature sensors [2]. Note that the presence of water molecules in the coordination sphere (as in Eu(fod)₃·2H₂O) acts as a quencher, significantly reducing the luminescence lifetime and intensity [2].
This methodology outlines the process for creating luminescent polymer composites [2]:
To characterize the temperature-sensing capability of the doped polymer [2]:
The following diagram illustrates the energy transfer and relaxation pathways responsible for the luminescence and its temperature-dependent quenching in the Eu(fod)₃ complex:
Diagram 1: Photophysical pathways in Eu(fod)₃ showing excitation, energy transfer, emission, and temperature-dependent quenching channels.
The photophysical and chemical behavior of Eu(fod)₃ can be quantified through several key parameters, which are crucial for experimental planning and analysis.
Table 1: Summary of Key Quantitative Data for Eu(fod)₃
| Parameter | Value / Observation | Context / Significance |
|---|---|---|
| Luminescence Decay Time (τ) | τ₁ = 725 μs; τ₂ = 90 μs | Biexponential decay indicates two distinct luminescent sites, attributed to unhydrated ([Eu(fod)₃]ₙ) and hydrated (Eu(fod)₃·2H₂O) forms, respectively [2]. |
| Major Emission Wavelength | 610–630 nm | Corresponds to the electric dipole transition ⁵D₀ → ⁷F₂ of Eu³⁺, which is highly sensitive to the chemical environment [2]. |
| Ligand Absorption Maximum | ~290 nm (S₀→S₁ transition) | Enables indirect excitation of Eu³⁺ luminescence via the "antenna effect" [2]. |
| Solubility in SC CO₂ | 2.8 × 10⁻³ mol/L | Critical parameter for polymer doping processes using supercritical fluids [2]. |
| Temperature Quenching | Observed across 20–100 °C | Fundamental for its application as a temperature sensor; attributed to depopulation of the ⁵D₀ state [2]. |
Lanthanide Shift Reagents (LSRs) represent a specialized class of coordination complexes that have significantly advanced nuclear magnetic resonance (NMR) spectroscopy since their introduction in 1969 by Hinckley. These reagents primarily consist of paramagnetic lanthanide ions complexed with organic ligands, most commonly β-diketones, which function as mild Lewis acids. The fundamental purpose of LSRs is to induce predictable chemical shift changes in NMR spectra through coordination with basic sites on target molecules, thereby spreading out crowded spectra and facilitating interpretation without requiring stronger magnetic fields. [1]
The development of deuterated versions of these reagents addressed a significant limitation in their application: the interference from signals originating from the reagent's own protons. Deuterated LSRs, such as fully deuterated Eu(fod)3 (where fod refers to 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione), eliminate these confounding signals, thereby simplifying spectral analysis. This advancement proved particularly valuable in pharmaceutical research and natural product characterization, where complex molecular structures often produce overlapping NMR signals that complicate structural elucidation and purity assessment. [1]
Table: Historical Development of Lanthanide Shift Reagents
| Year | Development | Significance |
|---|---|---|
| 1969 | Hinckley's initial discovery | First demonstration of lanthanide complexes to simplify NMR spectra |
| Early 1970s | Expansion of lanthanide series | Identification of Europium and Praseodymium as optimal metals with minimal line broadening |
| Mid 1970s | Development of chiral variants | Enabled determination of enantiomeric purity |
| 1980s | Introduction of deuterated analogues | Eliminated interfering proton signals from reagents |
The functionality of lanthanide shift reagents stems from two primary mechanisms through which paramagnetic lanthanide ions influence the NMR spectra of substrate molecules:
Pseudo-Contact Shift (Dipolar Shift): This through-space mechanism results from the dipolar interaction between the magnetic moments of the unpaired electrons of the lanthanide ion and the resonating nucleus. The induced shift follows a predictable geometric dependence, governed by the equation δPCS = (1/12πr³)[χax(3cos²θ-1) + χrh(3sin²θcos2φ)], where r represents the distance between the metal ion and proton, θ and φ are angular coordinates, and χax and χrh are the axial and rhombic magnetic susceptibility anisotropies. This relationship explains why proximal protons experience greater shifts than distant ones and forms the basis for structural determinations using LSRs. [2] [1]
Contact Shift (Fermi Shift): This through-bond mechanism involves the delocalization of unpaired electron spin density from the lanthanide to the resonating nucleus through molecular orbitals, primarily affecting nuclei directly coordinated to the metal. While contact shifts provide information about spin density distribution, they are generally less significant in LSR applications compared to pseudo-contact shifts, particularly for nuclei several bonds removed from the coordination site. [1]
The paramagnetic nature of these lanthanide complexes also affects nuclear relaxation times, typically resulting in line broadening due to shortened T2 relaxation times. However, certain lanthanides like Europium (Eu³⁺) and Praseodymium (Pr³⁺) exhibit exceptionally minimal line broadening, making them particularly suitable for shift reagents. [1]
The efficacy of lanthanide shift reagents depends critically on both the central lanthanide ion and the coordinating ligand framework. Different lanthanides produce characteristically different shifting behaviors:
Table: Direction and Magnitude of Shifts Induced by Common Lanthanide Ions
| Lanthanide Ion | Shift Direction | Relative Magnitude | Line Broadening |
|---|---|---|---|
| Europium (Eu³⁺) | Downfield | Large | Minimal |
| Praseodymium (Pr³⁺) | Upfield | Large | Minimal |
| Ytterbium (Yb³⁺) | Downfield | Moderate | Moderate |
| Erbium (Er³⁺) | Downfield | Moderate | Moderate |
| Thulium (Tm³⁺) | Downfield | Moderate | Moderate |
| Cerium (Ce³⁺) | Upfield | Small | Significant |
| Neodymium (Nd³⁺) | Upfield | Small | Significant |
| Samarium (Sm³⁺) | Upfield | Small | Moderate |
The organic ligands surrounding the lanthanide center serve multiple critical functions: they control steric accessibility, modulate Lewis acidity, enhance solubility in various solvents, and influence the overall stability of the complex. Commonly used ligands include dpm (dipivaloylmethanate), fod (heptafluorodimethyloctanedionate), and facam (trifluoroacetylcamphorate), with deuterated versions specifically replacing C-H groups with C-D bonds to eliminate interfering signals in proton NMR. [1]
The deuterated analogues maintain identical complexation behavior and shifting capabilities while offering the distinct advantage of signal reduction in the proton NMR spectrum where the deuterated bonds do not produce signals, thus eliminating interference from the reagent itself. This proves particularly valuable when analyzing samples with proton resonances in the aliphatic region where non-deuterated shift reagents would contribute obstructive signals. [1]
The application of deuterated lanthanide shift reagents follows a systematic experimental protocol to ensure optimal results:
Sample Preparation: Begin by preparing a standard NMR sample of the compound of interest in an appropriate deuterated solvent. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), or deuterated methanol (CD₃OD), selected based on the solubility and functional groups present in the analyte. The sample concentration typically ranges from 5-50 mM, depending on molecular complexity and instrument sensitivity. [3]
Initial Spectrum Acquisition: First, acquire a reference NMR spectrum without any shift reagent present. This baseline spectrum serves as a crucial reference for assessing the induced shifts after reagent addition and helps identify regions of spectral overlap that would benefit most from separation. [3]
Incremental Addition of Shift Reagent: Add the deuterated lanthanide shift reagent to the NMR sample in small, controlled increments (typically 0.5-5 mol% relative to substrate). Common deuterated LSRs include Eu(fod)₃-d₂₇ or Pr(fod)₃-d₂₇, where the deuterated ligands eliminate interfering proton signals. After each addition, mix the sample thoroughly and acquire a new NMR spectrum to monitor the progressive shifting of signals. [3]
Optimal Concentration Determination: Continue the titration until sufficient spectral separation is achieved without excessive line broadening. The optimal molar ratio varies significantly with the binding affinity of the substrate but typically falls between 1:0.1 and 1:0.5 (substrate to LSR). Excessive LSR causes substantial line broadening that can compromise spectral resolution and integration accuracy. [3]
The following diagram illustrates the experimental workflow for using deuterated lanthanide shift reagents:
Experimental workflow for deuterated LSR optimization
For enantiomeric differentiation using chiral deuterated shift reagents, the procedure requires specific modifications:
Reagent Selection: Select an appropriate chiral deuterated shift reagent such as Eu(hfc)₃-d (tris(3-heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)) or Eu(facam)₃-d (tris(3-trifluoroacetyl-d-camphorato)europium(III)). These reagents contain chiral ligands that differentially interact with enantiomers. [3] [1]
Sample Preparation: Prepare the sample containing the racemic mixture or enantiomerically enriched compound following the same initial steps as for non-chiral analysis. The concentration should be carefully controlled to ensure optimal binding while maintaining solubility. [3]
Spectrum Acquisition: After adding the chiral shift reagent, acquire the NMR spectrum with sufficient digital resolution to detect the potentially small separation between enantiomer signals. The chemical shift differences between enantiomers are typically much smaller than those between different protons in achiral applications. [3]
Data Analysis: Measure the integration of separated signals corresponding to each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee = (R - S)/(R + S) × 100%, where R and S represent the integration values of the signals for the respective enantiomers. [3]
The application of chiral deuterated lanthanide shift reagents represents one of the most significant uses of these compounds in pharmaceutical research and drug development. These reagents enable the direct determination of enantiomeric purity without requiring chemical derivatization, providing a rapid method for assessing stereochemical composition. When a chiral shift reagent complexes with a substrate containing a chiral center, it forms diastereomeric complexes with the R and S enantiomers of the substrate. These diastereomeric complexes exhibit slightly different chemical shifts in their NMR spectra due to their distinct spatial arrangements and differential binding constants. [3] [1]
A prominent example demonstrating this application involves the analysis of 1-phenylethylamine, a chiral amine frequently used in pharmaceutical syntheses. When analyzed with a chiral deuterated europium shift reagent such as Eu(hfc)₃-d, the methine proton signal separates into two distinct resonances corresponding to the R and S enantiomers. The integration ratio of these separated signals directly provides the enantiomeric ratio, allowing calculation of enantiomeric excess, a critical parameter in asymmetric synthesis and regulatory compliance for chiral pharmaceuticals. This method proves particularly valuable for reaction optimization and quality control of chiral drug substances. [3]
Beyond chiral analysis, deuterated lanthanide shift reagents serve as powerful tools for simplifying complex NMR spectra of organic molecules, particularly natural products and pharmaceutical compounds with multiple overlapping signals. By coordinating to basic functional groups such as alcohols, aldehydes, ketones, amines, and ethers, LSRs induce differential shifting of protons based on their spatial proximity to the binding site. This effectively "spreads out" crowded spectral regions, facilitating more accurate signal assignment and structural verification. [1]
The utility of this application is well-illustrated by the analysis of 1-pentanol using non-deuterated Eu(fod)₃, which demonstrates the dramatic spectral changes induced by LSRs. In the absence of shift reagent, the methylene protons of 1-pentanol appear as a complex, overlapping multiplet. Upon complexation with the shift reagent, these signals separate into distinct, well-resolved patterns, with protons closer to the hydroxy binding site experiencing larger downfield shifts. The deuterated version of this reagent would provide the same shifting capability while eliminating the interfering signals from the reagent's own protons, thereby further clarifying the spectral interpretation. [3]
Table: Functional Group Responsiveness to Lanthanide Shift Reagents
| Functional Group | Binding Affinity | Typical Shift Magnitude | Notes |
|---|---|---|---|
| Primary alcohols | High | Large | Strong Lewis base |
| Secondary amines | High | Large | Strong Lewis base |
| Ketones | Medium | Moderate | Moderate Lewis base |
| Aldehydes | Medium | Moderate | Moderate Lewis base |
| Ethers | Low | Small | Weak Lewis base |
| Thiols | Medium | Moderate | Moderate Lewis base |
| Olefins | None | None | Cannot form complexes |
| Arenes | None | None | Cannot form complexes |
Despite their utility, deuterated lanthanide shift reagents present several practical limitations that researchers must consider:
Substrate Requirements: LSRs require the presence of Lewis basic functional groups in the target molecule to form complexes and induce shifts. Compounds lacking oxygen- or nitrogen-containing functional groups (such as hydrocarbons, olefins, and arenes) do not form complexes with lanthanide shift reagents and therefore cannot be analyzed using this technique. [3] [1]
Line Broadening Effects: The paramagnetic nature of lanthanide complexes inevitably shortens relaxation times, resulting in signal broadening that can compromise spectral resolution and integration accuracy, particularly at higher reagent concentrations. This effect varies significantly across the lanthanide series, with Europium and Praseodymium showing minimal broadening while other lanthanides produce more substantial linewidth increases. [3] [1]
Moisture Sensitivity: Most lanthanide shift reagents are highly sensitive to moisture and rapidly decompose upon exposure to air or trace water in solvents. This necessitates careful handling under anhydrous conditions and the use of rigorously dried solvents and samples, creating practical challenges for routine applications. [3]
Complex Spectral Changes: While LSRs simplify spectra by separating overlapping signals, the induced shifts can sometimes complicate interpretation for complex molecules, particularly when multiple binding sites exist or when the geometry of complexation is uncertain. Additionally, the temperature-dependent nature of paramagnetic shifts requires careful temperature control during experiments. [1]
While the widespread use of lanthanide shift reagents has diminished with the advent of high-field NMR instruments (≥400 MHz) that provide better inherent spectral dispersion, they remain valuable tools for specific applications. The development of highly sensitive NMR spectrometers has reduced but not eliminated the need for chemical resolution enhancement techniques, particularly for complex mixtures or compounds with severe signal overlap. [3] [4]
Contemporary research applications of deuterated lanthanide shift reagents have evolved toward more specialized uses:
Advanced Parashift Probes: Recent research has explored paramagnetic lanthanide complexes as 19F parashift probes for ratiometric detection in magnetic resonance imaging (MRI). These applications leverage the large paramagnetic shifts induced by lanthanides to create environmentally responsive probes for molecular imaging, potentially enabling the detection of enzymatic activity or pH changes in biological systems. [2]
Ion Mobility-Mass Spectrometry: Lanthanide complexes have found new applications as shift reagents in ion mobility-mass spectrometry (IM-MS), where they help characterize peptide functionality and structural features. The high mass of incorporated lanthanides causes significant shifts in ion mobility signals, allowing selective detection and identification of modified peptides in complex mixtures. [5]
Specialized Structural Problems: Deuterated LSRs continue to provide solutions for specific structural elucidation challenges where synthetic modification is impractical or where traditional NMR experiments provide ambiguous results, particularly in the analysis of natural products and complex pharmaceutical intermediates. [6]
Eu(fod)₃, or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium, is a premier lanthanide shift reagent (LSR) used in NMR spectroscopy. Its primary historical use has been to resolve overlapping signals in the NMR spectra of organic compounds, particularly by inducing pseudo-contact shifts in the protons of Lewis basic molecules, such as flavones, that coordinate to its europium (Eu(III)) center [1]. The complex is highly paramagnetic due to the f⁶ electron configuration of the Eu(III) center, which contains six unpaired electrons [1]. The deuterated form, Eu(fod)₃-d₃₀, where the hydrogen atoms in the tert-butyl groups are replaced by deuterium, is specifically used to avoid extraneous proton signals that could interfere with the NMR spectrum of the analyte [2].
The following table summarizes the core chemical properties of Eu(fod)₃ that underpin its utility.
| Property | Description and Implication for NMR Analysis |
|---|---|
| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ (Non-deuterated); C₃₀H₃D₃₀EuF₂₁O₆ (Deuterated, Eu(fod)₃-d₃₀) [2] [1]. |
| Molar Mass | 1037.49 g/mol (Non-deuterated); ~1070.69 g/mol (Deuterated) [2] [1]. |
| Metal Center | Eu(III), paramagnetic (f⁶ configuration) [1]. |
| Coordination | Lewis Acid; initial coordination number is 6, can expand to 7 or 8 upon binding to a substrate [1]. |
| Solubility | Highly soluble in non-polar organic solvents (e.g., CDCl₃, C₆D₆) [1]. |
| Affinity | Binds strongly to "hard" Lewis bases, notably oxygen atoms in carbonyls, ethers, alcohols, and nitrogen in amines [1]. |
The mechanism can be visualized through the following workflow. The paramagnetic Eu(III) ion induces chemical shift changes in the NMR spectrum of a substrate that coordinates to it.
Upon dissolution in an aprotic solvent, Eu(fod)₃ can undergo self-association or oligomerization [3]. When a flavone or other Lewis basic substrate is introduced, it displaces the self-coordinated fod ligands, forming a direct Eu-O bond with the carbonyl oxygen or other basic sites on the flavone [1]. This binding brings the paramagnetic lanthanide ion into close proximity with the flavone's protons. The resulting pseudo-contact (dipolar) interaction induces significant shifts in their NMR resonances. The magnitude of the shift for a given proton is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the proton to the Eu ion and 'θ' is the angle defined by the proton-Eu vector and the principal magnetic axis of the complex [1].
The following table outlines the expected effects and their structural significance for a flavone coordinated via its carbonyl oxygen.
| Observed NMR Change | Structural Interpretation |
|---|---|
| Downfield Shifts (↑ δ) | All protons will experience a downfield shift, but the magnitude decreases with increasing distance from the Eu center. |
| Large Shifts for H-5, H-6, H-8 | Protons on the A-ring, particularly H-6 and H-8, are in close proximity to the coordination site and will experience the largest shifts. H-5 is also strongly affected. |
| Smaller Shifts for B-ring Protons | Protons on the B-ring (e.g., H-2', H-5', H-6') are farther from the Eu center and will exhibit smaller, more uniform shifts. |
| Signal Dispersion | Overlapping signals in the original spectrum (e.g., sugar proton region in C-glycosyl flavones) may become resolved. |
| Line Broadening | Increased line width is expected, especially for protons closest to the paramagnetic center. |
While Eu(fod)₃ is powerful for simplifying ¹H NMR spectra, a full structure elucidation of complex flavones, such as the C-glycosyl flavones commonly found in cereals and medicinal plants, requires a multi-technique approach [4] [5].
Lanthanide catalysts like Eu(fod)₃ accelerate Diels-Alder reactions by coordinating with electron-withdrawing groups on the dienophile, making it more electron-deficient and lowering the energy of its LUMO. This enhances the reaction rate and can impart high stereocontrol [1].
One specific application is a tandem regiospecific rearrangement/Diels-Alder reaction [2]. The diagram below illustrates this catalytic process.
The following table summarizes a reported procedure for a Eu(fod)₃-catalyzed tandem reaction [2].
| Parameter | Specification |
|---|---|
| Reaction Type | Tandem allylic rearrangement & Diels-Alder cycloaddition |
| Catalyst | Eu(fod)₃ |
| Catalyst Loading | Not explicitly stated (catalytic amount) |
| Substrate | Unsymmetrical divinyl alkoxyacetates (e.g., compound 7a) |
| Dienophile | Maleic anhydride and others examined |
| Reaction Conditions | Room temperature |
| Key Outcome | Regiospecific formation of a C5-substituted (E)-2-ethoxy-1,3-diene, followed by in situ Diels-Alder reaction to give adduct (e.g., compound 11) |
To develop a detailed protocol, you may need to consult specialized synthetic chemistry resources. I suggest you:
Eu(fod)₃ is a coordination complex where a europium(III) center is bound to three bidentate "fod" ligands (the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) [1]. Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Formula | C₃₀H₃₀EuF₂₁O₆ [1] [2] |
| Molar Mass | 1037.49 g/mol [1] |
| Appearance | Yellow powder [1] |
| Melting Point | 203–207 °C [1] |
| Primary Uses | NMR shift reagent; Lewis acid catalyst in organic synthesis [1] |
| Key Feature | Highly paramagnetic; strong Lewis acid with affinity for hard bases (e.g., ethers, amines) [1] |
Eu(fod)₃ is an effective catalyst for various carbon-carbon bond-forming reactions. Its strong Lewis acidity and solubility in non-polar solvents make it particularly useful [1].
Catalytic Reactions The table below outlines some key reactions catalyzed by Eu(fod)₃ and related fluorous Lewis acids.
| Reaction Type | Example | Key Features | Catalytic System & Yield |
|---|---|---|---|
| Diels-Alder | Cyclocondensation of dienes with aldehydes to dihydropyrans [1] | High endo-selectivity [1] | Eu(fod)₃ [1] |
| Friedel-Crafts Acylation | Acylation of anisole [3] | Requires only 1 mol% catalyst; recyclable [3] | Hf[N(SO₂-n-C₈F₁₇)₂]₄ (80-92% yield) [3] |
| Direct Esterification | Esterification of carboxylic acids with alcohols [3] | Proceeds under mild conditions (<100 °C) in water-containing systems [3] | Hf[N(SO₂-n-C₈F₁₇)₂]₄ (82-92% yield) [3] |
| Acetylation | Acetylation of cyclohexanol [3] | Catalyst recycled 5 times without activity loss [3] | Yb[C(SO₂-n-C₈F₁₇)₃]₃ / Sc[C(SO₂-n-C₈F₁₇)₃]₃ (>98% yield) [3] |
The following diagram illustrates how a Lewis acid catalyst like Eu(fod)₃ fits into the early drug development pipeline, from preclinical synthesis to clinical research application.
The following is a generalized protocol for a Eu(fod)₃-catalyzed Diels-Alder reaction, based on its documented use [1].
Materials
Procedure
While the information above provides a solid foundation for working with Eu(fod)₃, finding specifics on the deuterated Eu(fod)₃-d₃₀ may require more targeted searches.
Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) represents a cornerstone of lanthanide shift reagent technology that revolutionized NMR spectroscopy in the 1970s and remains highly relevant for contemporary pharmaceutical research [1]. As a premier member of the paramagnetic shift reagents, Eu(fod)₃ operates through a well-established mechanism where the europium(III) center, with its electron configuration of f⁶ and six unpaired electrons distributed across different singly-occupied f-orbitals, generates substantial paramagnetic contributions that induce measurable chemical shift changes in substrate molecules [1]. The deuterated form, Eu(fod)₃-d₃₀, incorporates deuterated alkyl groups that eliminate interfering proton signals, making it particularly valuable for advanced NMR studies in drug development where signal clarity is paramount.
The fundamental mechanism of action involves Lewis acid-base interactions between the europium center and lone pair-containing functional groups (primarily oxygen and nitrogen atoms) in substrate molecules. This coordination creates a pseudocontact shift phenomenon that propagates through space, differentially affecting the NMR resonances of nuclei based on their spatial proximity to the binding site [2] [1]. The magnitude of induced shifts (Δδ) follows a predictable distance-dependent relationship, enabling researchers to extract crucial structural information and stereochemical details from otherwise complex or overlapping NMR spectra. This technical foundation makes Eu(fod)₃-d₃₀ an indispensable tool for resolving challenging structural problems in modern drug development pipelines, particularly for natural product characterization and synthetic pharmaceutical compounds with complex stereochemistry.
Eu(fod)₃-d₃₀ exhibits several critical properties that make it exceptionally suitable for NMR applications in pharmaceutical research. The reagent presents as a yellow crystalline powder with a melting point range of 203-207°C and a molecular weight of 1037.49 g/mol for the non-deuterated form [1]. The deuterated variant (d₃₀) maintains identical coordination chemistry while offering the advantage of reduced background signals in proton NMR spectroscopy. The molecular structure consists of a central europium(III) ion coordinated to three bidentate fod ligands, creating a complex with an electron-deficient metal center that acts as a strong Lewis acid [1]. This Lewis acidity drives the formation of coordination complexes with Lewis basic sites (oxygen, nitrogen) on substrate molecules, forming the basis for its function as an NMR shift reagent.
The distinctive perfluorinated alkyl chains in the fod ligand confer enhanced solubility in nonpolar organic solvents compared to earlier generations of shift reagents like Eu(DPM)₃ [1]. This lipophilic character ensures optimal performance in chlorinated solvents and hydrocarbons commonly used for NMR sample preparation. Additionally, the strongly electron-withdrawing fluorinated groups significantly enhance the Lewis acidity of the europium center, increasing its binding affinity toward substrate molecules and resulting in more pronounced induced chemical shifts. These properties collectively make Eu(fod)₃-d₃₀ particularly effective for studying pharmaceutical compounds with moderate to low polarity, including many natural products and drug-like molecules.
Table 1: Fundamental Properties of Eu(fod)₃-d₃₀
| Property | Specification | Experimental Significance |
|---|---|---|
| Chemical Formula | C₃₀HₓDᵧEuF₂₁O₆ (x+y=30) | Deuterated form reduces interference in ¹H NMR |
| Molecular Weight | ~1067 g/mol (estimated for d₃₀) | Important for molar ratio calculations |
| Appearance | Yellow to orange powder | Visual identification and quality assessment |
| Melting Point | 203-207°C [1] | Purity indicator; thermal stability reference |
| Solubility | Excellent in chloroform, dichloromethane, toluene | Ensines homogeneous sample preparation |
| Paramagnetic Center | Eu³⁺ with f⁶ configuration [1] | Source of paramagnetic shifts through unpaired electrons |
| Coordination Geometry | Octahedral (expandable) | Accommodates substrate binding with coordination numbers up to 8 |
| Deuterated Sites | 30 deuterium atoms in tert-butyl groups | Eliminates interfering ligand signals in ¹H NMR |
The primary mechanism through which Eu(fod)₃-d₃₀ induces chemical shift changes involves pseudocontact interactions between the unpaired electrons of the europium ion and the nuclear spins of atoms in the substrate molecule [2] [1]. Unlike contact shifts that occur through covalent bonds, pseudocontact shifts operate through space and follow a predictable (3cos²θ-1)/r³ dependence, where r represents the distance between the europium ion and the affected nucleus, and θ denotes the angle between the vector connecting them and the principal magnetic axis of the complex. This distance and orientation dependence provides the foundation for extracting structural information from the magnitude of induced shifts.
When a substrate molecule coordinates to the europium center through a Lewis basic atom (typically oxygen or nitrogen), it creates a defined geometry that allows nuclei in proximity to experience substantial shift perturbations. Protons closest to the coordination site generally experience the largest induced shifts, with the effect diminishing predictably as distance increases [2]. This spatial dependency enables researchers to distinguish between nuclei that would otherwise exhibit nearly identical chemical shifts, resolve overlapping signals, and determine relative stereochemistry. The paramagnetic effects do not typically cause significant line broadening when used in appropriate concentrations, unlike many other paramagnetic NMR additives, making Eu(fod)₃-d₃₀ particularly valuable for obtaining high-quality, interpretable spectra [2].
The choice of appropriate solvent is critical for successful experiments with Eu(fod)₃-d₃₀. Deuterated chloroform (CDCl₃) represents the most widely used solvent due to its excellent solubilizing properties for both the shift reagent and most organic compounds, along with its minimal interference with substrate-reagent interactions [2]. The reagent also demonstrates good solubility in other deuterated nonpolar solvents including dichloromethane-d₂, benzene-d₆, and toluene-d₈. Polar aprotic solvents such as deuterated acetone (acetone-d₆) and dimethyl sulfoxide (DMSO-d₆) can be used but may compete with the substrate for binding to the europium center, potentially reducing the efficiency of complex formation and the magnitude of observed shifts. Protic solvents including methanol-d₄ and water are generally unsuitable as they can lead to reagent decomposition through displacement of the fod ligands.
Sample preparation follows a systematic protocol to ensure reproducible results. First, prepare a high-quality substrate solution (5-20 mg in 0.5 mL deuterated solvent) in a standard NMR tube, ensuring complete dissolution and homogeneity. Weigh the Eu(fod)₃-d₃₀ accurately using an analytical balance, with the initial mass calculated based on the desired molar ratio relative to the substrate. For preliminary experiments, a molar ratio of 0.2:1 (reagent:substrate) is recommended as a starting point. Add the solid reagent directly to the NMR tube containing the substrate solution, either using a microspatula or by preparing a concentrated stock solution for more precise volumetric additions. Cap the tube and mix thoroughly through inversion or gentle vortexing to ensure complete dissolution and homogenization. Allow the sample to equilibrate for 2-5 minutes before acquiring the initial NMR spectrum.
Eu(fod)₃-d₃₀ requires proper handling to maintain reagent integrity and ensure experimental reproducibility. The complex is moisture-sensitive and should be stored in a desiccator at temperatures between 2-8°C with protection from light. For weighing, use dry glassware and work in a low-humidity environment if possible, as exposure to atmospheric moisture can gradually degrade performance. When preparing stock solutions, use dry deuterated solvents and seal containers with parafilm or in sealed bags to prevent moisture absorption during storage. Stock solutions typically remain stable for several weeks when stored under anhydrous conditions at room temperature, though fresh preparation is recommended for critical quantitative applications.
The concentration optimization of Eu(fod)₃-d₃₀ follows a strategic approach. Begin with lower molar ratios (0.1:1 to 0.3:1) to establish baseline shift behavior and minimize potential line broadening effects at higher concentrations. For complete structural studies, progressively increase the ratio up to 0.75:1 or until signal broadening becomes problematic or no additional structural information is gained [2]. The relationship between molar ratio and induced chemical shift is typically linear within the practical working range (0.125-0.75 molar ratio), enabling extrapolation and quantitative analysis of shift trends [2]. Careful record keeping of masses, volumes, and molar ratios is essential for accurate data interpretation and experimental reproducibility.
The titration approach with Eu(fod)₃-d₃₀ provides the most comprehensive method for structural analysis of pharmaceutical compounds. Begin by acquiring a high-quality baseline ¹H NMR spectrum of the substrate alone in deuterated chloroform or another suitable solvent. This reference spectrum should have excellent signal-to-noise ratio and sufficient digital resolution to accurately measure chemical shifts before reagent addition. Process the spectrum with appropriate window functions and phasing to ensure accurate integration and chemical shift measurements for all signals of interest.
Proceed with sequential additions of solid Eu(fod)₃-d₃₀ to the NMR tube, following a predetermined molar ratio progression. A typical sequence includes molar ratios of 0.125, 0.25, 0.375, 0.5, 0.625, and 0.75 [2]. After each addition, mix the sample thoroughly and acquire a new NMR spectrum using identical acquisition parameters to ensure direct comparability. Between acquisitions, store the sample at constant temperature to maintain experimental consistency. For each spectrum, record the chemical shift values of all observable protons, tracking the progression of Δδ (induced chemical shift change) for each signal throughout the titration series. For critical applications, include an internal standard (such as TMS) to ensure chemical shift referencing accuracy.
The analysis of titration data follows a systematic approach to extract structural information. For each proton in the substrate molecule, plot the observed chemical shift against the molar ratio of Eu(fod)₃-d₃₀ to substrate. These plots typically yield straight lines within the recommended molar ratio range (0.125-0.75), with the slope of the regression line representing the susceptibility of that proton to the paramagnetic influence [2]. Protons with steeper slopes are generally closer in space to the coordination site where the substrate binds to the europium ion. The proximity relationship enables researchers to establish relative spatial arrangements within the molecule.
Table 2: Exemplary Induced Chemical Shift Data for Acridone Alkaloids with Eu(dpm)₃ (Analogous Reagent) [2]
| Proton Position | Chemical Shift (ppm) Substrate Only | Chemical Shift (ppm) 0.125:1 Ratio | Chemical Shift (ppm) 0.25:1 Ratio | Chemical Shift (ppm) 0.5:1 Ratio | Chemical Shift (ppm) 0.75:1 Ratio | Slope of Δδ vs. Ratio Plot |
|---|---|---|---|---|---|---|
| OCH₃-1 | 3.97 | 4.80 | 6.14 | 8.41 | 11.45 | 10.50 |
| H-2 | 6.14 | 6.69 | 7.37 | 8.57 | 10.21 | 5.55 |
| H-4 | 6.31 | 6.52 | 6.81 | 7.35 | 8.10 | 2.45 |
| H-8 | 8.44 | 8.68 | 9.05 | 9.95 | 10.85 | 2.80 |
| N-CH₃ | 3.69 | 3.82 | 4.03 | 4.45 | 5.05 | 1.75 |
When interpreting results, protons experiencing the largest induced shifts typically reside near oxygen or nitrogen atoms that directly coordinate to the europium center, or are positioned in spatial proximity to the binding site. In the exemplary acridone alkaloid study using the analogous Eu(dpm)₃ reagent, the OCH₃-1 proton exhibited the most dramatic shift (slope = 10.5), indicating its proximity to the primary coordination site [2]. Medium-range effects were observed for H-2 (slope = 5.55) and H-8 (slope = 2.80), while the N-CH₃ group experienced minimal perturbation (slope = 1.75), confirming its greater distance from the binding site. This differential shifting pattern provides a spatial map of the molecule that can resolve structural ambiguities and confirm proposed configurations.
Eu(fod)₃-d₃₀ provides exceptional utility for stereochemical assignments in drug molecules with multiple chiral centers, where conventional NMR parameters may offer ambiguous results. For diastereomeric compounds, the shift reagent can bind differentially to stereochemically distinct functional groups, inducing characteristic shift patterns that enable diastereomer identification and quantification. When analyzing molecules with flexible conformations, the reagent can preferentially stabilize specific conformers through selective binding to exposed Lewis basic sites, simplifying complex spectra and enabling conformational population analysis. This application is particularly valuable for preferential binding studies where the reagent exhibits different affinities for stereoisomers or conformers, leading to distinct shift profiles that serve as diagnostic fingerprints.
The implementation for stereochemical analysis follows a targeted approach focusing on key structural elements. For compounds with chiral alcohol functionalities, Eu(fod)₃-d₃₀ coordinates preferentially to the oxygen atom, inducing larger shifts for protons on the carbon bearing the alcohol group and adjacent positions. The differential shifting between diastereotopic protons or groups provides critical information about their relative spatial orientation. In the case of amine-containing pharmaceuticals, coordination occurs through the nitrogen lone pair, with induced shifts revealing the three-dimensional arrangement of substituents around the chiral center. For complex natural products with multiple coordination sites, sequential binding studies can identify the primary binding site based on the magnitude of initial shifts, followed by secondary interactions that provide additional structural constraints for complete stereochemical assignment.
While Eu(fod)₃-d₃₀ itself is not chiral and does not directly differentiate enantiomers, it provides powerful indirect methods for analyzing complex mixtures including racemic compounds and reaction mixtures. When combined with chiral solvating agents (CSAs) or chiral derivatizing agents, the reagent can enhance the spectral dispersion necessary for enantiomeric differentiation. For mixture analysis, the differential binding affinities of Eu(fod)₃-d₃₀ to various components based on their Lewis basic site accessibility and steric environment can lead to distinct shifting patterns that facilitate component identification and quantification without physical separation.
The practical implementation for mixture analysis involves establishing standard shift profiles for pure compounds under controlled conditions, then comparing these references to the behavior observed in mixtures. For reaction monitoring, the technique can distinguish between starting materials, intermediates, and products based on their coordination properties and resulting paramagnetic shift signatures. In natural product extracts, the differential shifting of various compound classes (amines, alcohols, carbonyls) enables preliminary classification and identification. For enantiomeric excess determination, the method typically requires pre-formation of diastereomeric complexes using a chiral derivatizing agent, after which Eu(fod)₃-d₃₀ enhances the chemical shift differences between diastereomer signals, improving measurement accuracy and precision, particularly for compounds with minimal inherent spectral differentiation.
Several technical challenges may arise when working with Eu(fod)₃-d₃₀, but most can be addressed through method optimization. Excessive line broadening often occurs at high reagent concentrations and results from the paramagnetic properties of europium(III) shortening spin-spin relaxation times (T₂). This issue can be mitigated by reducing the molar ratio, increasing the sample temperature, or using shorter acquisition times. Insufficient induced shifts may indicate weak binding between the substrate and reagent, which can be addressed by increasing the molar ratio, switching to a less coordinating solvent, or modifying the substrate to enhance Lewis basicity through derivatization (e.g., converting alcohols to ethers or phenols to methoxy groups) [2].
Signal overlap complications can sometimes persist even with shift reagent addition, particularly for complex molecules with multiple similar functional groups. This challenge can be addressed by employing 2D NMR techniques in conjunction with shift reagent addition, or by using complementary shift reagents with different binding preferences (e.g., Pr(fod)₃ which induces shifts in the opposite direction). Sample precipitation may occur at higher reagent concentrations due to reduced solubility, which can be resolved by diluting the sample, using a more solubilizing solvent mixture, or ensuring thorough mixing between additions. Inconsistent results between experiments often stems from variations in moisture content, highlighting the need for strict anhydrous techniques and fresh solvent supplies.
The following workflow diagram illustrates the systematic approach for Eu(fod)₃-d₃₀ experiments, from experimental design through data interpretation:
Diagram 1: Systematic workflow for Eu(fod)₃-d₃₀ NMR studies illustrating the sequential process from sample preparation through data interpretation and quality assurance.
Eu(fod)₃-d₃₀ remains an indispensable tool in the arsenal of pharmaceutical researchers for solving challenging structural and stereochemical problems. Through its well-defined coordination chemistry and predictable paramagnetic effects, this shift reagent provides spatial information that complements traditional NMR parameters. The protocols outlined in this application note provide a comprehensive framework for implementation, from basic titration experiments to advanced structural analysis. When properly employed with attention to the methodological details described, Eu(fod)₃-d₃₀ enables researchers to extract precise structural information that facilitates drug development and natural product characterization. As pharmaceutical compounds continue to increase in complexity, the unique capabilities of this established technique maintain its relevance in modern analytical laboratories.
Eu(fod)₃ is a lanthanide shift reagent used in NMR spectroscopy to simplify the interpretation of complex spectra. It induces predictable changes in the chemical shifts of nuclei near the binding site [1].
1. Interaction Mechanism: The europium (Eu³⁺) ion in Eu(fod)₃ is electrophilic. It coordinates with lone pairs of electrons on oxygen atoms in organic molecules. Both isoflavones (e.g., genistein, daidzein) and xanthones (e.g., α-mangostin) possess multiple oxygen atoms in carbonyl (C=O) and hydroxyl (-OH) groups that can serve as potential binding sites [2] [3]. Binding causes a paramagnetic shift, moving NMR signals further from their original positions.
2. Purpose and Utility:
3. General Experimental Workflow: The diagram below outlines the key steps in a typical experiment using a lanthanide shift reagent.
This protocol is a generalized template. All parameters, especially molar ratios and solvent choice, require empirical optimization for your specific isoflavone or xanthone.
1. Materials and Equipment
2. Step-by-Step Procedure
| Step | Action | Details & Considerations |
|---|---|---|
| 1 | Prepare Stock Solution | Dissolve a precisely weighed amount of your isoflavone/xanthone (e.g., 5-10 mg) in 0.6 mL of deuterated solvent. |
| 2 | Acquire Baseline Spectrum | Transfer the solution to an NMR tube and acquire a ^1H NMR spectrum. This is your reference. |
| 3 | Prepare Eu(fod)₃-d₃₀ Solution | Prepare a concentrated stock solution of Eu(fod)₃-d₃₀ in the same deuterated solvent (e.g., 50 mg/mL). |
| 4 | Titration of Shift Reagent | Using a micro-syringe, add a small aliquot (e.g., 5-10 µL) of the Eu(fod)₃-d₃₀ stock solution directly to the NMR tube. Cap and mix thoroughly by inverting. |
| 5 | Acquire Subsequent Spectra | Re-acquire the ^1H NMR spectrum after each addition. |
| 6 | Repeat | Repeat steps 4 and 5 until no further significant shifts are observed or the spectrum becomes overly broadened. |
3. Data Analysis and Interpretation
The table below summarizes the expected behavior for different classes of protons upon complexation with Eu(fod)₃.
| Proton Type (Example) | Expected Magnitude of Shift | Rationale |
|---|---|---|
| Aromatic protons near C=O | Large | Close spatial proximity to the primary binding site (carbonyl oxygen). |
| Methoxy (-OCH₃) protons | Medium | Proximity to an oxygen atom involved in binding. |
| Aliphatic side-chain protons | Small to Negligible | Increasing distance from the paramagnetic center. |
The table below summarizes the core identifying information and example suppliers for Eu(fod)3-d30.
| Property | Description |
|---|---|
| CAS Number | 56689-47-5 [1] |
| Chemical Name | Europium(III)-tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate)-d30 [1] |
| Molecular Formula | C₃₀H₃D₃₀EuF₂₁O₆ [1] |
| Molecular Weight | 1070.69 g/mol [1] |
| Appearance | Solid (information inferred from non-deuterated analogue) [2] |
| Key Application | Used as a shift reagent for NMR spectroscopy [1]. |
| Supplier | Product Description | Packing | Price (as of search date) |
|---|---|---|---|
| American Custom Chemicals Corporation | This compound 95.00% [1] | 5 mg [1] | $501.46 [1] |
Although a precise protocol is unavailable, the search results highlight critical handling properties and structural behaviors that must be considered during solution preparation.
This relationship between solvent choice and complex state can be visualized in the following workflow:
The lanthanide-induced shift (LIS) method represents a powerful analytical technique in structural chemistry that utilizes paramagnetic lanthanide complexes to perturb the nuclear magnetic resonance (NMR) signals of substrate molecules. First introduced by Hinckley in 1969, this method has evolved into an indispensable tool for elucidating molecular structures and stereochemical configurations across diverse scientific disciplines, including organic chemistry, medicinal chemistry, and structural biology. [1] The fundamental principle underlying LIS methodology involves the coordination of lanthanide shift reagents (LSRs) to target molecules containing lone-pair electrons, which induces measurable changes in their NMR chemical shifts. These paramagnetic contributions arise primarily from the dipolar (pseudocontact) shielding mechanism, with minor influences from contact shifts in certain systems. [2] [3]
The incorporation of deuterated analogues of traditional LSRs addresses several methodological limitations, particularly in systems where background signal interference or solvent effects complicate spectral interpretation. Deuterated LSRs offer reduced interference in specific NMR regions and maintain the paramagnetic shifting capabilities while minimizing potential signal overlap. This technical advancement has expanded the application range of LIS methodology to more complex molecular systems, including biological macromolecules and complex natural products with multiple oxygenated substituents. [1] The continuous development of LIS protocols with deuterated reagents provides researchers with enhanced tools for structural elucidation in drug development programs, where precise molecular characterization is paramount for understanding structure-activity relationships.
The predominant mechanism responsible for lanthanide-induced shifts in NMR spectroscopy is the dipolar shielding effect, commonly referred to as the pseudocontact shift. This phenomenon is mathematically described by the McConnell-Robertson equation:
[ \Delta_i = C \frac{(1 - 3\cos^2\theta_i)}{R_i^3} ]
Where:
This equation establishes that the magnitude of induced shifts depends on both the distance from the lanthanide ion and the angular geometry of the complex. The fundamental assumption in most LIS applications is that the lanthanide complex possesses axial symmetry, where the principal magnetic axis aligns with the metal-ligand bond. Although crystallographic studies have revealed that some lanthanide complexes deviate from perfect axial symmetry, the practical application of the simplified equation remains valid because the average conformation in solution often approximates axial symmetry, and corrections for nonaxiality typically make only minor contributions to the total observed shifts. [3]
Deuterated lanthanide shift reagents represent a specialized category of LSRs where specific positions in the ligand framework are replaced with deuterium atoms. The primary motivation for developing deuterated analogues includes:
While the search results don't provide specific examples of deuterated LSRs, the theoretical foundation suggests that deuterium substitution in the ligand periphery would maintain the coordination chemistry and paramagnetic properties of the complex while offering the spectroscopic advantages associated with deuterium. The development of such reagents would follow synthetic pathways similar to conventional LSRs, with incorporation of deuterated ligands at appropriate stages in the synthesis.
The following protocol outlines the standardized approach for employing tris(dipivaloylmethanato)-europium(III) [Eu(dpm)₃] in LIS experiments, adaptable for deuterated analogues:
Materials and Equipment
Step-by-Step Procedure
Sample Preparation: Dissolve 5-10 mg of the target substrate in 0.6 mL of CDCl₃ in a standard NMR tube to create a 5-20 mM solution.
Initial NMR Acquisition: Acquire a reference (^1)H NMR spectrum without any shift reagent present. Note all chemical shifts and coupling patterns.
Shift Reagent Addition: Using a microspatula, add small, measured aliquots of solid Eu(dpm)₃ directly to the NMR tube. The recommended molar ratios of Eu(dpm)₃ to substrate typically range from 0.125:1 to 0.75:1. [1]
Mixing and Equilibrium: Cap the tube and mix thoroughly after each addition to ensure complete dissolution and complex formation.
Spectral Acquisition: After each addition, acquire a new (^1)H NMR spectrum using the same parameters as the reference spectrum.
Data Collection: Continue this incremental process until significant line broadening occurs or until no further chemical shift changes are observed.
Data Compilation: Record the chemical shift changes for all observable protons at each molar ratio. [1]
Table 1: Representative LIS Data for 1,3-Dimethoxy-N-methylacridone with Eu(dpm)₃ [1]
| Proton Position | δ₀ (ppm) | Δδ (0.125:1) | Δδ (0.25:1) | Δδ (0.5:1) | Δδ (0.75:1) | Slope |
|---|---|---|---|---|---|---|
| OCH₃-1 | 3.97 | +0.83 | +2.17 | +4.44 | +7.48 | 10.5 |
| H-2 | 6.14 | +0.55 | +1.23 | +2.43 | +4.07 | 5.55 |
| H-4 | 6.31 | +0.15 | +0.35 | +0.75 | +1.25 | 1.70 |
| H-8 | 8.44 | +0.25 | +0.55 | +1.15 | +1.85 | 2.80 |
| N-CH₃ | 3.69 | +0.05 | +0.12 | +0.25 | +0.40 | 0.55 |
The application of LIS methodology to biological macromolecules requires significant modifications to standard protocols:
Materials and Specific Reagents
Stepwise Procedure for Protein Studies
Metal Chelation: Prepare the lanthanide-chelating tag by reacting with a 10-fold molar excess of Ln(III) metal in acetate-buffered solution (pH 5.6) at 80°C for 45 minutes. [4]
Site-Specific Labeling: React the pre-formed lanthanide-tag complex with the target protein or peptide using a 10-fold molar excess of tag to protein. Reaction conditions vary based on the functional group specificity:
Purification: Remove excess label and metal ions using size-exclusion chromatography or dialysis against deuterated buffer.
NMR Acquisition: Collect (^1)H NMR spectra at varying protein concentrations (0.1-1.0 mM) and temperatures (10-37°C) to optimize signal resolution.
Data Analysis: Measure LIS values by comparing chemical shifts in labeled versus unlabeled protein samples.
Troubleshooting Notes
The following diagram illustrates the generalized workflow for LIS experiments:
Workflow for LIS Experiments: This diagram outlines the sequential steps involved in a typical LIS experiment, from initial sample preparation through data analysis.
The transformation of experimental LIS data into structural information requires sophisticated mathematical approaches. The most effective method involves linear least squares optimization of the pseudocontact shielding equation:
[ \Delta_i^{n+1} = \Delta_i^n + \left(\frac{\partial \Delta_i}{\partial C}\right)^n (C^{n+1} - C^n) + \left(\frac{\partial \Delta_i}{\partial x}\right)^n (x^{n+1} - x^n) + \left(\frac{\partial \Delta_i}{\partial y}\right)^n (y^{n+1} - y^n) + \left(\frac{\partial \Delta_i}{\partial z}\right)^n (z^{n+1} - z^n) ]
Where the superscript n indicates the iteration number, and x, y, z represent the metal coordinates. [3]
Key steps in data processing:
Induced Shift Calculation: Plot chemical shifts of substrate nuclei against the sums of shifts in each spectrum after successive additions of shift reagent. The slopes of these plots provide the experimental induced shifts ((\Delta_i^{exp})). These values are typically scaled to a reference shift of 10 ppm for the most affected signal. [3]
Coordinate System Definition: The substrate structure is defined in terms of Cartesian coordinates, either from known structural data or from molecular modeling.
Iterative Optimization: Starting with initial estimates for the lanthanide metal coordinates, the algorithm iteratively refines the parameters C, x, y, and z to minimize the deviation between experimental and calculated induced shifts.
Convergence Criteria: The optimization process continues until the changes in all parameters fall below a predetermined threshold, typically 0.01-0.001 of their previous values.
Software Requirements
Step-by-Step Analysis
Data Normalization: Scale all induced shifts relative to the most shifted signal or a predefined internal standard.
Initial Structure Input: Import or create a preliminary molecular structure with approximate atomic coordinates.
Parameter Initialization: Set starting values for lanthanide metal coordinates, typically based on likely binding sites or literature values for similar complexes.
Iterative Refinement: Run the fitting algorithm with experimental LIS data as input, allowing metal coordinates and the proportionality constant C to vary.
Validation: Assess the quality of fit using statistical measures (R-factor, goodness-of-fit) and visual inspection of the agreement between experimental and back-calculated shifts.
Structure Generation: Output the refined structure with optimized lanthanide position and orientation.
Table 2: LIS Applications Across Molecular Systems [2] [1] [4]
| Molecular System | Recommended LSR | Key Applications | Special Considerations |
|---|---|---|---|
| Small Organic Molecules | Eu(dpm)₃, Pr(dpm)₃ | Stereochemistry determination, functional group identification | Protect from moisture, use anhydrous conditions |
| Natural Products (Acridones) | Eu(dpm)₃ | Assignment of H-2 vs. H-4 protons, substitution pattern elucidation | Permethylate phenolic -OH groups prior to analysis |
| Proteins/Peptides | Ln(III)-DOTA derivatives | Metal binding site mapping, solution structure determination | Site-specific labeling required, consider protein stability |
| MS-Based Proteomics | Ln(III)-chelating tags | Peptide identification, post-translational modification mapping | Compatible with IM-MS, requires specific functional group targeting |
The LIS method has proven particularly valuable in the structural characterization of complex natural products, where traditional NMR assignment strategies often encounter limitations. A representative case study involves the application to acridone alkaloids, a class of compounds with significant pharmacological interest. These nitrogen-containing heterocycles frequently exhibit ambiguous proton assignments due to their highly substituted ring systems and limited numbers of observable proton signals. [1]
In a systematic investigation, researchers permethylated various phenolic acridone alkaloids (1,3-dihydroxyacridone, citrusinine-I, citpressine-II) to create derivatives amenable to LIS studies with Eu(dpm)₃. The resulting LIS data enabled unambiguous differentiation between H-2 and H-4 protons, which previously presented assignment challenges. Quantitative analysis revealed that OCH₃-1 groups experienced the most significant induced shifts (regression slope = 10.5), followed by H-2 protons (slope = 5.55), while N-CH₃ groups showed minimal perturbation (slope = 0.55). This pattern consistently reflected the relative distances from the lanthanide binding site at the C-9 ketone and C-1 methoxy groups, allowing precise structural assignments in these biologically active natural products. [1]
The adaptation of LIS methodology to biological systems has opened new avenues for investigating macromolecular structure and function. In hen egg white lysozyme, a well-characterized enzyme of 129 amino acids, LIS studies with lanthanide ions bound to carboxyl groups of Glu-35 and Asp-52 provided valuable insights into solution-phase protein structure. The observed LIS values and relaxation rate enhancements for various proton resonances demonstrated a strong correlation with distances derived from X-ray crystallography, validating the application of this technique to protein structural analysis. [2]
Beyond traditional NMR applications, lanthanide-based shift reagents have found innovative implementation in ion mobility-mass spectrometry (IM-MS) for proteomic analyses. Functionally selective lanthanide chelates serve as high-density IM-MS shift reagents that selectively modify specific amino acid side chains (primary amines, cysteine thiols, phosphorylation sites). The incorporated lanthanide significantly increases peptide mass without a proportional increase in collision cross-section, shifting labeled peptides to distinct regions in IM-MS conformation space. This approach enables simultaneous identification and site localization of post-translational modifications, with stable lanthanide isotopes providing multiplexing capabilities for differential sample analysis. [4]
The following diagram illustrates the multiplexed labeling approach for protein functional analysis:
Multiplexed Protein Labeling: This workflow demonstrates the sequential labeling of different functional groups in proteins for comprehensive structural analysis using IM-MS.
The lanthanide-induced shift method continues to evolve as a powerful tool for molecular structure determination across diverse chemical and biological contexts. The incorporation of deuterated analogues of traditional shift reagents promises to address specific limitations in spectral interpretation, particularly for complex molecules with crowded NMR spectra. The ongoing development of increasingly sophisticated chelating tags and labeling strategies continues to expand the application range of this technique.
Future directions in LIS methodology will likely focus on several key areas:
As these technical advancements mature, the LIS method with deuterated reagents is poised to remain an indispensable component of the structural biologist's and medicinal chemist's toolkit, providing unique insights into molecular structure and interactions that underpin modern drug development efforts.
Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) is a coordination compound featuring a europium(III) center surrounded by three bidentate fod ligands. The highly paramagnetic nature of the Eu(III) center (f⁶ electron configuration) makes this compound particularly valuable for NMR spectroscopy and as a Lewis acid catalyst in organic synthesis. The deuterated analog, Eu(fod)₃-d₃₀, incorporates deuterated tert-butyl groups [(CD₃)₃C] in place of the protonated counterparts, significantly reducing interference from proton signals in NMR applications, thereby providing cleaner spectral data.
The unique value of Eu(fod)₃ complexes in research stems from their strong Lewis acidity and ability to expand their coordination number from six to eight, binding with various Lewis bases containing oxygen or nitrogen atoms. This property enables the formation of reversible adducts with organic molecules, making these compounds indispensable tools for spectral simplification, chiral resolution, and mechanistic studies in chemical and pharmaceutical research.
The complex formation between Eu(fod)₃ and organic molecules has been extensively studied, revealing consistent stoichiometric patterns across various substrate types. Research demonstrates that the total stoichiometry of reagent-substrate adducts typically follows a 1:2 ratio, with both RS and RS₂ complexes present in equilibrium. However, the dissociation constants of these complexes vary significantly depending on the substrate's chemical properties [1].
Table 1: Dissociation Constants and Complex Characteristics for Eu(fod)₃ with Various Substrates
| Substrate | Complex Types | Relative Dissociation Constants | Key Observations |
|---|---|---|---|
| Acetone | RS, RS₂ | K₂ > 4K₁ | Higher stability of RS₂ complex |
| Dimethyl sulfoxide (DMSO) | RS, RS₂ | K₂ > 4K₁ | Higher stability of RS₂ complex |
| 2-Propanol | RS, RS₂ | K₁ < 4K₁ | Comparable stability of both complexes |
| β-Picoline | RS, RS₂ | K₁ < 4K₁ | Comparable stability of both complexes |
The substrate-induced ligand rearrangement around the central lanthanide ion has been proposed as a plausible mechanism to account for these differential dissociation patterns. The relative contributions of the two complex types to observed chemical shifts vary with both the reagent-to-substrate ratio (p) and the specific substrate involved [1].
The solvent environment profoundly influences the behavior and reactivity of Eu(fod)₃ complexes. In apolar solvents, relaxation and diffusion data confirm the oligomerization of Eu(fod)₃-d₂₇ chelate complexes at relatively low concentrations (≥3.0 mg/0.4 ml). This self-association behavior significantly impacts the complex's availability for adduct formation with target ligands [2].
The presence of associative solvent molecules such as dimethyl sulfoxide (DMSO) or CH₃CN shifts the equilibrium toward the monomeric form of the complex, as evidenced by sharpening of the ¹⁹F signals in NMR spectra. This equilibrium manipulation through solvent selection provides researchers with a valuable strategy for controlling adduct life times and optimizing experimental conditions [2].
Table 2: Solvent Effects on Eu(fod)₃ Complex Structure and Behavior
| Solvent Type | Complex Structure | NMR Observations | Practical Implications |
|---|---|---|---|
| Apolar solvents | Oligomeric forms | Broader signals | Higher concentrations promote oligomerization |
| DMSO | Monomeric | Sharpened ¹⁹F signals | Enhanced availability for adduct formation |
| CH₃CN | Monomeric | Sharpened ¹⁹F signals | Favorable for kinetic studies |
| CDCl₃ | Concentration-dependent equilibrium | Variable signal broadening | Requires careful concentration control |
Purpose: To characterize the formation of adducts between Eu(fod)₃-d₃₀ and target ligands through monitoring of paramagnetic-induced chemical shifts.
Materials and Equipment:
Procedure:
Key Considerations:
Purpose: To quantify the equilibrium constants for adduct formation between Eu(fod)₃-d₃₀ and ligand molecules.
Procedure:
Data Analysis: The equilibrium for stepwise adduct formation can be represented as: [ Eu(fod)_3 + S \rightleftharpoons Eu(fod)_3·S \quad (K_1) ] [ Eu(fod)_3·S + S \rightleftharpoons Eu(fod)_3·S_2 \quad (K_2) ] where S represents the substrate molecule.
The observed chemical shift is given by: [ \delta_{obs} = \frac{\delta_1K_2[S] + \delta_2K_1K_2[S]^2}{K_1K_2 + K_2[S] + K_1K_2[S]^2} ] where δ₁ and δ₂ represent the chemical shifts of the RS and RS₂ complexes, respectively.
The paramagnetic shifts induced by Eu(fod)₃-d₃₀ binding arise primarily through a pseudocontact mechanism, resulting from the dipolar interaction between the nuclear spins and the unpaired electrons of the lanthanide ion. These shifts provide valuable structural information about the adduct formation.
Key interpretation principles:
In the ¹³C NMR spectra, temperature-dependent Fermi-contact effects serve as extremely important aides in signal assignments, providing additional insights into the electronic structure of the complexes [2].
When studying Eu(fod)₃-d₃₀ adduct formation with podands or other multidentate ligands, several factors significantly influence the experimental outcomes:
Structural factors:
Solvent selection criteria:
The following diagram illustrates the experimental workflow for studying Eu(fod)₃-d₃₀ adduct formation with ligands, from sample preparation to data interpretation:
Eu(fod)₃ serves as an efficient Lewis acid catalyst in various organic transformations, with demonstrated efficacy in:
The catalytic activity stems from the compound's ability to coordinate with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and activating it toward nucleophilic attack.
The study of Eu(fod)₃ adduct formation has significant implications for modern drug discovery approaches:
The comprehensive understanding of adduct formation equilibria and dynamics with Eu(fod)₃-d₃₀ contributes valuable insights to the broader field of molecular interactions, informing both analytical applications and the design of novel therapeutic agents.
Eu(fod)₃-d₃₀ remains a versatile tool for investigating molecular interactions through adduct formation with diverse ligands. The methodologies and protocols outlined in this document provide researchers with robust approaches for characterizing these interactions, with particular utility in NMR spectroscopy, molecular recognition studies, and catalyst design. The continuing relevance of these complexes is evidenced by their applications in cutting-edge research areas, including interactome-based drug design and the development of luminescent probes for biomedical applications. By following the standardized protocols and data interpretation guidelines presented herein, researchers can reliably exploit the unique properties of Eu(fod)₃-d₃₀ to advance their scientific objectives in chemical and pharmaceutical research.
Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) represents a cornerstone lanthanide shift reagent in nuclear magnetic resonance (NMR) spectroscopy, particularly valued for its ability to resolve complex spectral overlaps. This coordination compound features a europium(III) center surrounded by three bidentate fod ligands, creating a highly paramagnetic complex with six unpaired electrons distributed across different f-orbitals. [1] The unique electronic configuration of Eu(fod)₃ generates substantial pseudocontact shifts when the complex binds to Lewis basic sites on target molecules, thereby inducing dramatic chemical shift changes in NMR spectra without significant line broadening. [1] [2]
The utility of Eu(fod)₃ extends across diverse applications, from structural elucidation of organic compounds to binding constant determination for molecular complexes. The deuterated form, Eu(fod)₃-d₂₇, incorporates deuterated ligands that eliminate interfering proton signals, making it particularly valuable for advanced NMR studies requiring pristine baselines. Recent investigations have revealed that Eu(fod)₃ exhibits complex solution equilibria, including self-association in apolar solvents and adduct formation with coordinating ligands, which directly influences the magnitude of observed paramagnetic effects. [3] This technical note provides comprehensive protocols and applications for researchers utilizing Eu(fod)₃-d₂₇ in paramagnetic NMR spectroscopy.
Eu(fod)₃ possesses distinctive physicochemical properties that underlie its effectiveness as an NMR shift reagent. The compound typically presents as a yellow crystalline powder with a melting point range of 203-207°C and a molecular weight of 1037.49 g/mol. [1] The molecular structure consists of a central europium ion (electron configuration f⁶) coordinated to three bidentate fod ligands, creating a complex with strong Lewis acidity and the ability to expand its coordination number from six to eight. [1] This expansion enables the complex to bind additional Lewis bases such as ethers, alcohols, amines, and carbonyl compounds, positioning the paramagnetic center in proximity to target molecules and inducing substantial NMR spectral changes.
The fod ligand itself is derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione and incorporates strategically designed perfluoroalkyl groups that enhance both solubility in nonpolar solvents and Lewis acidity through their strong electron-withdrawing effects. Compared to its predecessor Eu(DPM)₃, which features tert-butyl groups, Eu(fod)₃ demonstrates superior lipophilicity and Lewis acidity, making it more effective for studies in hydrocarbon solvents and with less polar substrates. [1]
The primary mechanism through which Eu(fod)₃ operates involves pseudocontact shifts (also known as dipolar shifts), which arise from the through-space interaction between nuclear spins and the anisotropic magnetic susceptibility of the paramagnetic europium center. [2] Unlike contact shifts that require electron spin density delocalization onto the nucleus, pseudocontact shifts propagate through space and follow a 1/r³ distance dependence (where r is the distance between the europium ion and the observed nucleus) and an angular relationship described by the function (3cos²θ-1), where θ represents the angle between the vector connecting the nucleus to the paramagnetic center and the principal magnetic axis of the complex. [2]
Table: Fundamental Properties of Eu(fod)₃
| Property | Specification | Significance |
|---|---|---|
| Chemical Formula | C₃₀H₃₀EuF₂₁O₆ | Molecular composition |
| Molecular Weight | 1037.49 g/mol | Calculation of molar concentrations |
| Appearance | Yellow powder | Visual identification |
| Melting Point | 203-207°C | Purity assessment |
| Metal Center | Eu(III) | Source of paramagnetism with f⁶ configuration |
| Primary Application | NMR shift reagent | Induces pseudocontact shifts in substrate molecules |
| Solubility | High in nonpolar solvents | Compatibility with organic substrates |
The magnitude of induced shifts depends critically on the binding constant between Eu(fod)₃ and the substrate, the geometry of complexation, and the equilibrium population of bound species. At typical experimental concentrations (1-50 mM), the fast exchange regime predominates for most substrates, resulting in averaged NMR signals that shift progressively with increasing reagent concentration. This behavior enables precise determination of binding constants and structural information through titration experiments. [4]
Materials and Equipment:
Procedure:
Critical Notes:
Modern NMR spectrometers with field strengths of 400 MHz or higher are recommended for studies with Eu(fod)₃-d₂₇. The paramagnetic nature of the complex necessitates specific acquisition parameters distinct from standard proton NMR experiments.
Table: Recommended NMR Parameters for Eu(fod)₃-d₂₇ Studies
| Parameter | Setting | Rationale |
|---|---|---|
| Spectral Width | 20-30 ppm (for ¹H) | Accommodate large paramagnetic shifts |
| Relaxation Delay | 3-5 seconds | Account for reduced T₁ relaxation times |
| Acquisition Time | 2-3 seconds | Ensure adequate digitization of broad signals |
| Number of Scans | 16-64 | Achieve acceptable signal-to-noise for broadened signals |
| Temperature | 25-30°C (unless studying temperature dependence) | Maintain stable complexation equilibria |
| Pulse Width | 30-45° | Optimize signal intensity while avoiding receiver overload |
| Data Points | 64-128k | Ensure sufficient digital resolution for potentially broad signals |
For researchers using benchtop NMR systems, the Paramagnetic protocol available on instruments like the Magritek Spinsolve provides optimized presets specifically designed for paramagnetic samples, featuring increased acquisition bandwidth (20 kHz, ~480 ppm at 43 MHz) and appropriately shortened repetition times. [5]
Processing Parameters:
Binding Constant Determination:
Measure chemical shift changes (Δδ) for well-resolved signals across the titration series.
For 1:1 complexation, fit the data to the Benesi-Hildebrand equation:
where Δδ is the observed shift change, Δδ_max is the maximum shift at complete complexation, K is the binding constant, and [Eu(fod)₃] is the shift reagent concentration.
For systems exhibiting more complex binding behavior, employ nonlinear regression analysis with appropriate binding models. [4]
Eu(fod)₃ has proven particularly valuable in studying macrocyclic ether complexes, providing insights into binding stoichiometries and molecular conformation. In a seminal study investigating benzo[n]crown-n and dibenzo[n]crown-n ethers, researchers observed systematic proton signal shifts upon Eu(fod)₃ addition that revealed selective oxygen binding preferences within the macrocyclic frameworks. [4]
The study demonstrated that binding affinity correlates strongly with the match between Eu³⁺ ionic radius and macrocyclic cavity size, with highest stability observed for systems where the lanthanide ion can optimally coordinate to multiple oxygen atoms without significant ring strain. The ethyleneoxy groups (H₂COCH₂) in the macrocyclic backbones served as primary binding sites, with chemical shift changes for proximal protons providing information about complex geometry. [4]
Table: Representative Eu(fod)₃-Induced Shifts and Binding Constants for Crown Ethers
| Crown Ether | Cavity Size | Proton Monitoreda | Δδ (ppm)b | Kₐ (M⁻¹) |
|---|---|---|---|---|
| Benzo[12]crown-4 | 12 atoms | Aromatic H | 0.85 | 42 |
| Benzo[15]crown-5 | 15 atoms | Aromatic H | 1.24 | 68 |
| Dibenzo[20]crown-6 | 20 atoms | O-CH₂ | 2.35 | 155 |
| Dibenzo[23]crown-7 | 23 atoms | O-CH₂ | 2.81 | 192 |
| Dibenzo[26]crown-8 | 26 atoms | O-CH₂ | 2.95 | 210 |
aMost significantly affected proton signal; bChemical shift change at 1:1 molar ratio in CDCl₃ at 305 K [4]
Eu(fod)₃ and related chiral shift reagents enable the discrimination of enantiomers in NMR spectra through formation of diastereomeric complexes that exhibit distinct chemical shifts. While Eu(fod)₃ itself is not chiral, when used in conjunction with chiral substrates, it can amplify chemical shift differences between enantiomers. For direct enantiomeric discrimination, researchers often employ chiral derivatives such as Eu(hfc)₃ (tris(heptafluoropropylhydroxymethylene)-d-camphorato)europium) which contains inherent chirality. [1]
The application protocol for chiral discrimination follows similar preparation methods as described above, with particular attention to maintaining sub-stoichiometric reagent ratios to ensure fast exchange conditions. The observed enantiodifferentiation (ΔΔδ) typically ranges from 0.05 to 0.5 ppm, allowing accurate determination of enantiomeric excess down to approximately 2-5% with standard NMR equipment.
In structural biology, paramagnetic NMR techniques employing lanthanide complexes provide long-range structural restraints crucial for characterizing biomolecular complexes. While Eu(fod)₃ itself is primarily used for small molecule applications, the principles underlying its function extend to specialized lanthanide-binding tags engineered for protein studies. These tags generate pseudocontact shifts (PCSs) and paramagnetic relaxation enhancements (PREs) that report on distances up to 40-50 Å, far beyond the range of conventional NOE measurements. [2]
The integration of paramagnetic NMR data with computational approaches like AlphaFold has emerged as a powerful strategy for determining structures of challenging biomolecular systems, including transient complexes and proteins with significant dynamic regions. [2] Paramagnetic restraints help resolve ambiguities in computational models by providing unambiguous long-distance information that guides folding algorithms toward correct tertiary structures.
The equilibrium behavior of Eu(fod)₃ in solution significantly influences its performance as a shift reagent. Recent multidimensional NMR studies have revealed that Eu(fod)₃ undergoes self-association in apolar solvents at concentrations as low as 3.0 mg/0.4 mL, forming oligomeric structures that reduce availability for substrate binding. [3] This phenomenon manifests as nonlinear concentration-dependent shift responses and can be mitigated by using polar coordinating solvents such as acetonitrile or DMSO, which disrupt oligomerization by coordinating to the lanthanide center themselves.
Table: Solvent Effects on Eu(fod)₃ Performance
| Solvent | Coordination Ability | Effect on Eu(fod)₃ | Recommended Applications |
|---|---|---|---|
| CDCl₃ | Low | Significant oligomerization | Non-competitive substrates |
| CD₃CN | Medium | Disrupts oligomerization | Weak Lewis bases |
| DMSO-d₆ | High | Strong competition | Strong Lewis bases |
| C₆D₆ | Very low | Extensive oligomerization | Hydrocarbon-soluble compounds |
Variable-temperature ¹⁹F NMR studies provide particularly sensitive insights into these equilibria, as the fluorines in the heptafluoropropyl groups respond to changes in coordination environment despite their distance from the metal center. [3] Researchers should select solvents based on the relative binding strength of their substrates, with stronger Lewis bases tolerating more competitive solvent environments.
Emerging applications combine lanthanide shift reagents with dynamic nuclear polarization (DNP) techniques to achieve substantial signal enhancement in NMR spectroscopy. DNP works by transferring polarization from unpaired electrons to nuclear spins under microwave irradiation, potentially boosting sensitivity by factors of 10-100 times. [2] The paramagnetic center in Eu(fod)₃, while primarily utilized for its shift effects, can also facilitate this polarization transfer under appropriate conditions.
Specialized protocols for DNP experiments with Eu(fod)₃ require:
These advanced applications push the boundaries of NMR sensitivity, enabling studies of dilute species and minor conformational states that would otherwise be undetectable.
The following diagram illustrates the comprehensive experimental workflow for paramagnetic NMR studies using Eu(fod)₃-d₂₇, from sample preparation through data analysis:
This workflow emphasizes the critical anhydrous preparation steps and specialized acquisition parameters required for successful Eu(fod)₃ experiments. The color-coded nodes distinguish preparation phases (yellow), standard procedures (gray), critical steps (white), and final outcomes (green).
The following diagram illustrates the molecular-level mechanism through which Eu(fod)₃ induces pseudocontact shifts in substrate molecules:
This mechanism diagram visualizes the key process wherein the paramagnetic Eu(fod)₃ complex coordinates to Lewis basic sites on substrate molecules, creating a coordination complex that induces pseudocontact shifts in the NMR spectrum through space-based magnetic anisotropy effects. The color scheme differentiates between reactant species, the paramagnetic reagent, the resulting complex, and the observed NMR effect.
Eu(fod)₃-d₂₇ remains an indispensable tool in the NMR spectroscopist's arsenal, providing a robust method for resolving complex spectra, determining binding constants, and elucidating molecular structures. The protocols outlined in this technical note emphasize the importance of anhydrous conditions, appropriate solvent selection, and optimized acquisition parameters for successful experimentation. Recent advances in understanding the solution equilibria of Eu(fod)₃ complexes have enhanced our ability to interpret results and design effective experiments. [3]
As paramagnetic NMR continues to evolve, integration of Eu(fod)₃-derived principles with emerging technologies like DNP-NMR and computational structure prediction methods promises to expand applications into increasingly complex chemical and biological systems. [2] The fundamental pseudocontact shift mechanism exploited by Eu(fod)₃ continues to inspire development of new tags and approaches for studying molecular interactions across scientific disciplines.
This section covers the fundamental characteristics of Eu(fod)3, which are crucial for understanding its behavior in experiments.
Here is a general methodology for using Eu(fod)3 in NMR experiments, a common application for researchers.
Title: Workflow for NMR Shift Titration
Procedure:
Important Note: Using too much Eu(fod)3 can cause line broadening due to paramagnetic relaxation, which reduces resolution. The goal is to use the minimum amount required to achieve the necessary signal separation [1].
Q1: Why is Eu(fod)3 particularly effective in apolar solvents? A1: The complex is designed to be highly soluble in nonpolar solvents. Its structure features bulky, lipophilic tert-butyl and heptafluoropropyl groups on the fod⁻ ligands, which shield the europium center and enhance solubility in organic solvents. Its strong Lewis acidity allows it to effectively coordinate with Lewis bases (like alcohol or amine groups in your analyte) even in a nonpolar environment, inducing large paramagnetic shifts in NMR spectra [1].
Q2: What are the critical parameters to control when using Eu(fod)3? A2: The table below summarizes the key parameters for a successful experiment.
| Parameter | Importance & Rationale | Practical Consideration |
|---|---|---|
| Concentration | Critical for signal resolution. Low concentrations induce shifts; high concentrations cause paramagnetic line broadening [1]. | Add reagent incrementally; use the minimum amount needed. |
| Solvent Purity | Prevents competition for the Lewis acid site. | Ensure solvents are anhydrous to avoid water binding to Eu(fod)3. |
| Analyte Functional Groups | Determines the magnitude of the chemical shift. | Groups with lone pairs (e.g., -OH, -NH₂, C=O) will experience the largest shifts. |
Q3: Are there safer solvent alternatives to chloroform for lipid extraction or similar processes? A3: Yes, research into greener solvents is active. Studies have shown that mixtures like ethanol and ethyl acetate can be almost as effective as chloroform-methanol for extracting lipids from biological tissues, offering a less toxic alternative [2].
Q1: What is Eu(fod)₃ and why does it self-associate? Eu(fod)₃ is a lanthanide shift reagent used in NMR spectroscopy and as a Lewis acid catalyst in organic synthesis [1]. Its structure features a europium ion (Eu(III)) coordinated by three β-diketonate ligands. The complex is Lewis acidic and can expand its coordination number, which drives its tendency to self-associate or form oligomers to satisfy its coordination sphere [1].
Q2: Why is preventing self-association important? Self-association can reduce the efficacy of Eu(fod)₃. In NMR applications, it can lead to line broadening and complicate the interpretation of spectra. In catalytic reactions, aggregated species may have lower activity or different selectivity compared to the monomeric, well-dispersed complex.
Q3: What is the primary method to prevent self-association? The most effective and common method is the use of coordinating solvents. These solvents can bind to the Lewis acidic europium center, occupying coordination sites and thereby preventing the complex molecules from associating with each other [2] [1].
The table below outlines common problems and their verified solutions based on experimental data.
| Problem | Suggested Solution | Underlying Reason & Key References |
|---|---|---|
| High degree of self-association | Switch from a non-polar solvent (e.g., cyclohexane, CCl₄) to a polar, coordinating solvent (e.g., acetonitrile, dichloromethane) [2]. | Polar, coordinating solvents directly compete with the self-association process by binding to the Eu³⁺ center. The stability constant (K) of Eu(fod)₃ complexes with donors is much lower in polar solvents, indicating weaker self-interaction. For example, K drops from 750 mol⁻¹ in cyclohexane to 40 mol⁻¹ in acetonitrile [2]. |
| Need to balance solvation and reactivity | Use a solvent of intermediate polarity, such as chlorobenzene or dichloromethane [2]. | These solvents effectively disrupt self-association while potentially maintaining sufficient Lewis acidity of the monomeric complex for its intended application. The stability constant in dichloromethane was found to be 111 mol⁻¹, a middle ground between non-polar and highly polar solvents [2]. |
| Ensuring solution homogeneity | Confirm the solubility of Eu(fod)₃ in your chosen solvent. Note that Eu(fod)₃ is particularly soluble in nonpolar solvents [1]. | While non-polar solvents offer high solubility, they promote the self-association you are trying to avoid. The goal is to find a coordinating solvent that provides a clear, homogeneous solution without aggregation. |
This protocol provides a detailed methodology for selecting the best solvent to minimize Eu(fod)₃ self-association, based on the principles found in the research.
Title: UV-Vis Titration for Assessing Solvent Effects on Eu(fod)₃ Self-Association
Principle: The formation of charge-transfer complexes (CTC) or coordination complexes between Eu(fod)₃ and a donor (which can be another molecule of Eu(fod)₃ in self-association) results in a change in the UV-Vis spectrum. The stability constant (K) of this interaction can be determined and used as a quantitative measure of the self-association tendency in different solvents [2]. A lower K value indicates less association.
Materials:
Procedure:
Preparation of Solutions:
Titration and Data Collection:
Data Analysis:
[A₀]/Abs = 1/(ε * K * [D₀]) + 1/ε
where:[A₀] is the initial concentration of the acceptor (Eu(fod)₃ in the cuvette).[D₀] is the initial concentration of the donor (the added Eu(fod)₃).Abs is the absorbance of the new charge-transfer band.ε is the extinction coefficient of the complex.[A₀]/Abs versus 1/[D₀]. The slope of the resulting straight line is 1/(ε * K), from which K can be calculated [2].Interpretation: Compare the calculated K values for Eu(fod)₃ across the different solvents. The solvent that yields the lowest stability constant (K) is the most effective at preventing self-association.
The diagram below illustrates the logical workflow for addressing Eu(fod)₃ self-association.
The search results confirm research activity related to Eu(fod)₃, focusing on its complex formation and excitation. The table below summarizes the key studies.
| Study Focus | Key Findings | Context & Limitations |
|---|---|---|
| Complexation with 1,10-Phenanthroline [1] | Electronic excitation of Eu(fod)₃ increased stability of Eu(fod)₃•phen complex, indicating 4f shell involvement in chemical bonding [1]. | 2004 study; provides thermodynamic parameters and luminescence data for specific system in benzene [1]. |
| Interaction with Xenon Difluoride [2] | Reaction in acetonitrile produces chemiluminescence; proposed mechanism involves ligand-assisted excitation of Eu(III) after oxidative fluorination [2]. | 2024 study; identifies reaction products and proposes a detailed excitation mechanism [2]. |
Based on the known scientific context, here is a potential structure and some example FAQs for your support center. Since specific protocols were not found in the search, these points suggest the types of information you would need to develop.
Potential FAQ Categories & Questions:
To help you create the visualizations for your support center, here is a generic workflow diagram following your specifications. It can be adapted for specific experimental or reaction pathways.
Diagram: General Experimental Workflow
Color and Contrast Notes:
fontcolor attribute is explicitly set on the "Data Analysis" node (E) to ensure high contrast against its dark blue background, which is a critical requirement [4].#EA4335 red) provide sufficient contrast against the light gray (#F1F3F4) cluster backgrounds and a white page background [5].
| Factor | Recommendation | Rationale & Experimental Impact |
|---|---|---|
| General Starting Concentration | ~3.0 mg / 0.4 mL (in apolar solvents) | A specific study used this concentration and confirmed the onset of oligomerization at levels ≥3.0 mg/0.4 mL, which impacts the complex's behavior [1]. |
| Solvent Choice | Apolar (e.g., CDCl₃): Promotes self-association. Polar Associative (e.g., DMSO-d₆, CD₃CN): Shifts equilibrium to monomeric form [1]. | In apolar solvents, the complex forms oligomers, while associative solvents break them apart. This was directly observed via sharpening of 19F NMR signals in DMSO or CH₃CN [1]. |
| Analyte Coordination | Titrate Eu(fod)₃ from low to high concentrations [2]. | The complex is a Lewis acid. Adding a coordinating ligand (your target analyte) competes with self-coordination, shifting the equilibrium. The optimal ratio is analyte-specific [1]. |
| Monitoring Aggregation | Use 19F NMR of the fod ligand's CF₃ groups [1]. | Despite being far from the metal center, the 19F signals are sensitive reporters of self-coordination and adduct formation, helping to diagnose the state of the complex in solution. |
| Primary Consequence of High Concentration | Signal broadening and loss of resolution [2]. | At high concentrations, the paramagnetism of the reagent shortens nuclear relaxation times (T₁, T₂), leading to broader NMR signals [2]. |
A systematic, titration-based approach is the most reliable method to find the ideal concentration for your specific sample.
The following chart summarizes the decision-making process for optimizing your experimental conditions.
Q: Why does signal broadening occur at high Eu(fod)₃ concentrations? A: The paramagnetic Eu³⁺ ion creates fluctuating local magnetic fields. At high concentrations, this effect shortens the spin-spin relaxation time (T₂) of nearby nuclei, which directly leads to broader lines in the NMR spectrum [2].
Q: My sample is in CDCl₃, and I'm not getting good results. What can I do? A: If you are constrained to using an apolar solvent like CDCl₃ and encounter issues, consider adding a small amount of a polar coordinating solvent. This can shift the equilibrium toward the monomeric form and may improve your spectrum, though it will change the solvent system [1].
Q: Besides proton NMR, what other nuclei can provide useful information? A: The ( ^{19}F ) atoms on the fod ligand are excellent probes. Monitoring the ( ^{19}F ) NMR signal can provide a direct readout of the complex's state (e.g., oligomeric vs. monomeric, adduct formation) and help diagnose the source of problems in your experiment [1].
| Question | Answer & Troubleshooting Steps | Key Citations |
|---|---|---|
| Why are my signals broadened with Eu(fod)₃? | The most common cause is self-association (oligomerization) of Eu(fod)₃ complexes, especially in apolar solvents and at concentrations ≥3.0 mg/0.4 mL. This broadens signals and reduces resolution. [1] | [1] |
| How can I sharpen the signals? | 1. Change the solvent: Use associative solvents like DMSO or acetonitrile (CH₃CN) to shift equilibrium towards monomeric forms. [1] 2. Add a coordinating ligand: Introduce a neutral ligand (e.g., pyridine, DMSO) to break up oligomers. [1] 3. Optimize concentration: Use lower concentrations to minimize self-association. [1] | [1] | | Can temperature affect the resolution? | Yes. Performing variable-temperature NMR experiments is a key diagnostic tool. Signal sharpening is often observed as temperature changes shift the complexation equilibria. [1] | [1] | | Which nuclei are most sensitive to changes? | While ¹H NMR is most common, ¹⁹F NMR of the ligand's side-chain fluorines and ¹³C NMR are highly sensitive reporters of coordination changes, even though the fluorines are distant from the metal center. [1] | [1] | | Are there modern alternatives to shift reagents? | Yes. The demand for lanthanide shift reagents has decreased with the availability of high-field NMR spectrometers, which provide greater inherent spectral dispersion. For complex signal overlap, advanced processing techniques like deep learning resolution enhancement are emerging. [2] [3] | [2] [3] |
This protocol uses associative solvents to shift the equilibrium of Eu(fod)₃ towards its monomeric, active form.
This method uses a strong neutral ligand to compete for coordination sites, breaking oligomeric Eu(fod)₃ structures.
The following diagram outlines a logical, step-by-step process to diagnose and resolve common Eu(fod)₃ signal resolution issues.
The table below summarizes the key stability and storage information for Eu(fod)3 found in the search results.
| Property | Condition / Value |
|---|---|
| Recommended Storage | 2-8°C (refrigerated), protect from light, stored under nitrogen [1] [2] |
| Physical Form | Light yellow to yellow solid [1] [2] |
| Melting Point | 203-207 °C [1] [2] |
| Water Solubility | Soluble in organic solvents. Insoluble in water [1] [2]. |
| Hygroscopicity | Yes (moisture-sensitive) [1] [2] |
| Hydrolytic Sensitivity | 4: no reaction with water under neutral conditions [1] [2] |
While explicit data for Eu(fod)3-d30 is scarce, one supplier lists a product described as "this compound 95.00%" [3]. Given its close relationship to Eu(fod)3, it is generally standard laboratory practice to treat it with the same precautions: storing it in a cool, dark place, under an inert atmosphere like nitrogen, and in a tightly sealed container to protect it from moisture and air.
Here are answers to some anticipated questions based on the available information.
What are the critical storage parameters for Eu(fod)3? The most critical factors are temperature, light, and atmosphere. The compound should be stored in a refrigerator (2-8°C), protected from light, and under an inert nitrogen atmosphere to prevent degradation [1] [2].
Is Eu(fod)3 sensitive to moisture? Yes, the compound is classified as hygroscopic, meaning it readily absorbs moisture from the air. This can compromise its purity and effectiveness, so it must be handled and stored in a dry environment [1] [2].
What happens if Eu(fod)3 is not stored properly? While the search results do not detail the exact degradation products of Eu(fod)3, improper storage of moisture-sensitive and light-sensitive compounds typically leads to a reduction in purity and reactivity. This would manifest in experimental results as poor performance, such as reduced effectiveness as an NMR shift reagent.
Where can I find the Safety Data Sheet (SDS) for this compound? An SDS provides comprehensive safety and handling information. You can typically obtain it from the chemical supplier you purchased the compound from. General guidance on SDS content can be found through regulatory resources [4].
The following workflow diagram outlines a logical approach to diagnosing and resolving common stability-related problems with Eu(fod)3.
The search revealed a detailed experimental protocol for using a related europium compound (europium(III) triflate) in a photo-oxidation fuel cell [5]. While the specific application is advanced, the methodology highlights the importance of controlled conditions when working with reactive europium complexes.
Reference Experiment: Operating a Europium-Based Photo Fuel Cell [5]
This protocol underscores that controlling light exposure, reaction time, and solution composition is critical when utilizing the photochemical properties of europium complexes.
Since direct information on this compound is limited, you can take the following steps to build a more complete knowledge base:
The table below summarizes the core identifiers and physical properties of Eu(fod)₃ based on the information available [1].
| Property | Details |
|---|---|
| IUPAC Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium |
| Other Names | EuFOD; Sievers' Reagent |
| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ |
| Molar Mass | 1037.49 g/mol |
| Appearance | Yellow powder |
| Melting Point | 203–207 °C (397–405 °F; 476–480 K) |
| Primary Uses | NMR shift reagent; Lewis acid catalyst in stereoselective reactions (e.g., Diels-Alder) |
While the search results do not specify Eu(fod)₃-d₃'s hygroscopicity, general best practices for hygroscopic compounds are highly relevant [2]. The following FAQ addresses this critical handling issue.
> FAQ: What are the best practices for storing and handling hygroscopic compounds like Eu(fod)₃? > > Hygroscopic compounds absorb water from the atmosphere, which can degrade their quality and performance. For such materials [2]: > - Storage: Store in a desiccated environment and protect from air exposure as much as possible. > - Visual Inspection: In their dry state, they are typically crystalline solids. After exposure to air, they may appear wet or even form liquid droplets. > - Handling: Always handle in a controlled, dry atmosphere (e.g., inside a glove box) and ensure containers are sealed tightly and promptly.
Eu(fod)₃ is used in specific experimental applications. The following diagram illustrates its primary role as an NMR shift reagent.
NMR Application Workflow: This diagram outlines the process of using Eu(fod)₃ as a shift reagent. Its strong paramagnetism induces additional chemical shifts in the NMR spectra of compounds it binds to, helping to resolve overlapping signals [1]. A key caution is that using too much reagent can cause line broadening.
Based on general principles of handling sensitive reagents, here are potential issues and solutions.
> FAQ: My Eu(fod)₃ powder appears clumpy or wet. What should I do? > > This is a classic sign of moisture absorption [2]. The compound's performance as an NMR shift reagent or catalyst is likely compromised. > - Assessment: The material may need to be discarded if degradation is confirmed. > - Prevention: For future use, ensure the bottle is allowed to reach ambient temperature before opening in a dry environment to prevent condensation. Always reseal the container securely and quickly.
> FAQ: The desired spectral shift or catalytic effect is not achieved. What could be wrong? > > 1. Degraded Reagent: The most common cause is exposure to moisture, deactivating the compound. Always use a fresh, properly stored sample. > 2. Incorrect Amount: As a historical reagent, optimal quantities were often determined empirically. Too little may have no effect, while too much can cause signal broadening in NMR [1]. > 3. Solubility: Ensure the compound is fully dissolved in your nonpolar solvent (e.g., chloroform, benzene).
Eu(fod)₃ is a paramagnetic lanthanide shift reagent used in NMR spectroscopy to simplify spectra by inducing chemical shifts. However, this benefit can be offset by signal broadening, which primarily occurs due to two interrelated factors:
The table below summarizes the key parameters you can adjust to mitigate broadening.
| Parameter | Effect on Spectrum | Recommended Action |
|---|---|---|
| Concentration | High concentrations promote oligomerization and increase broadening [1]. | Use the minimum effective amount. Start with a very low molar ratio (e.g., 0.1 eq relative to substrate) and titrate upwards until the desired shift dispersion is achieved without excessive broadening. |
| Solvent Choice | Apolar solvents (e.g., CDCl₃) favor self-association and oligomer formation, worsening broadening [1]. | Use associative solvents like dimethyl sulfoxide (DMSO-d₆) or acetonitrile (CD₃CN). These solvents coordinate strongly with Eu(fod)₃, shifting the equilibrium towards monomeric complexes and sharpening signals [1]. |
| Temperature | Affects the kinetics of coordination and exchange processes [1]. | Experiment with temperature. Acquire NMR spectra at a range of temperatures (e.g., from 25°C to 50°C) to find the optimum where exchange kinetics minimize broadening. |
This protocol provides a step-by-step methodology to effectively use Eu(fod)₃-d₃₀ while minimizing paramagnetic broadening.
1. Initial Sample Preparation:
2. Titration with Eu(fod)₃-d₃₀:
3. Solvent Optimization (if needed):
4. Utilizing Multiple Nuclei for Diagnostics:
The following diagram illustrates the logical workflow for this optimization process.
The temperature-dependent changes in your Eu(fod)₃ NMR spectra are primarily governed by two key solution-state phenomena. Understanding these will aid significantly in troubleshooting.
Changes in temperature shift these equilibria, which in turn alters the magnetic environment experienced by the nuclei of your substrate, leading to changes in the observed chemical shifts and line shapes.
Here is a guide to diagnose and resolve common problems related to temperature effects.
| Problem Phenomenon | Potential Root Cause | Troubleshooting & Resolution Steps |
|---|
| Signal Broadening | Slow exchange between substrate bound to different Eu(fod)₃ species (e.g., monomer vs. oligomer). The exchange rate is on the same timescale as the NMR measurement [1]. | 1. Adjust Temperature: Increase the sample temperature to accelerate the exchange rate and sharpen lines [1]. 2. Change Solvent: Use a more coordinating solvent (e.g., CD₃CN, DMSO-d₆) to shift equilibrium towards a single, monomeric adduct, simplifying the system [1]. | | Unexpected or Shifting Paramagnetic Shifts | Changes in the coordination equilibria of Eu(fod)₃ with your substrate or itself, altering the effective magnetic anisotropy [1] [2]. | 1. Strict Temperature Control: Use the spectrometer's variable temperature unit for stability and report measurement temperature. 2. Control Concentration: Be aware that complex concentration directly affects the self-association equilibrium [1]. 3. Ensure Dry Conditions: Use thoroughly dry solvent and sample vial to prevent water from competing for coordination sites. | | Poor Reproducibility Between Experiments | Inconsistent experimental conditions, specifically in sample concentration, solvent dryness, or temperature [1]. | 1. Standardize Protocol: Use precise concentrations and the same solvent batch. 2. Monitor Temperature: Allow ample time for temperature equilibration after inserting the sample and verify the set vs. actual temperature. |
For reliable and reproducible variable-temperature (VT) NMR experiments with Eu(fod)₃, follow this methodology.
Sample Preparation:
Data Acquisition:
Data Analysis:
The following diagram outlines a logical workflow for diagnosing and resolving temperature-related issues with your Eu(fod)₃ NMR spectra.
Why are my signals broadening as I change the temperature? This is classic "intermediate exchange" behavior. The rate at which your substrate moves between the different magnetic environments of various Eu(fod)₃ complexes (monomers, oligomers, solvent adducts) is comparable to the NMR timescale at that specific temperature, causing signal broadening [1].
How can I obtain the best resolved spectra with Eu(fod)₃? Use a coordinating solvent like acetonitrile-d₃ or DMSO-d₆. These solvents strongly bind to Eu(fod)₃, shifting the equilibrium almost entirely to a single monomeric species. This simplifies the system, often leading to sharper lines and more predictable shifts, though the absolute shift dispersion may be reduced [1].
What is the role of concentration in these experiments? Concentration is critical. Eu(fod)₃ oligomerizes at higher concentrations, which is a key part of the temperature-dependent equilibrium. For reproducibility, you must use the same complex concentration across experiments [1].
The table below summarizes specific problems, their causes, and solutions to help you achieve consistent and reliable results in your experiments.
| Problem & Symptoms | Underlying Cause | Recommended Solution |
|---|
| Broad/Unresolved NMR Signals [1] • Poor spectral resolution • Broadened peaks in apolar solvents | Oligomerization: In apolar solvents and at higher concentrations (≥3.0 mg/0.4 mL), Eu(fod)₃ tends to form oligomers, leading to slow exchange dynamics and broad signals [1]. | • Switch to a coordinating solvent (e.g., DMSO, CH₃CN) to shift equilibrium towards the monomeric form [1]. • Reduce the concentration of the Eu(fod)₃ solution [1]. | | Unexpectedly Small Paramagnetic Shifts [1] • Shifts are weaker than predicted for a given substrate | Self-Coordination: The complex may be self-coordinating or forming adducts with impurities instead of the target substrate, reducing its effective shifting power [1]. | • Ensure the substrate is a stronger Lewis base (e.g., containing O or N atoms) than the solvent or impurities [2]. • Purity the substrate and use dry, aprotic solvents. | | Low Catalytic Activity [2] [3] • Poor yields in Lewis acid-catalyzed reactions | Blocked Coordination Sites: The substrate cannot effectively bind to the Eu³⁺ center due to competition or incorrect reaction setup. | • Use an excess of the substrate relative to Eu(fod)₃ to favor adduct formation [1]. • Confirm the reaction is performed in anhydrous, non-basic conditions to preserve the Lewis acidity of the complex [2]. |
This procedure is designed to break Eu(fod)₃ oligomers and achieve a well-defined, monomeric state for high-quality NMR analysis [1].
The following diagram illustrates the logical relationship and experimental workflow to resolve oligomerization.
Figure 1. Workflow for resolving Eu(fod)₃ oligomerization in NMR spectroscopy
The term "Eu(fod)3-d30" likely refers to a deuterated version of the classic complex. Deuterated shift reagents are sometimes synthesized to eliminate interfering background signals in NMR spectra, particularly in the ^1H NMR. However, my current search did not yield any articles directly comparing the performance of the deuterated and standard forms.
Here is a summary of the standard Eu(fod)3's key properties and applications from the search results [1]:
| Property | Description |
|---|---|
| Chemical Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium |
| Primary Use | Shift reagent in NMR spectroscopy; Lewis acid catalyst in organic synthesis. |
| Key Feature | Highly paramagnetic, soluble in nonpolar solvents, and has a strong affinity for hard Lewis bases (e.g., ethers, amines). |
| Main Advantage over early reagents | The fod⁻ ligand is more lipophilic and its complexes are more Lewis acidic than predecessors like Eu(DPM)₃ [1]. |
While a direct comparison isn't available, the general protocol for evaluating an NMR shift reagent's performance involves the following steps. You can use this framework to design an experiment for comparing Eu(fod)3 and its deuterated analogue.
| Feature | Eu(fod)₃ | Eu(dpm)₃ |
|---|---|---|
| Chemical Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium [1] | Tris(dipivaloylmethanato)europium(III); also known as Eu(thd)₃ [1] [2] |
| Key Ligand Feature | Contains heptafluoropropyl groups (-C₃F₇) [1] | Contains tert-butyl groups (-C(CH₃)₃) [1] |
| Lewis Acidity | Stronger due to electron-withdrawing fluorinated groups [1] | Weaker compared to Eu(fod)₃ [1] |
| Solubility | More soluble in nonpolar solvents [1] | Less soluble in nonpolar solvents [1] |
| Coordination Affinity | Higher affinity for "hard" Lewis bases (e.g., O in ethers, N in amines) due to greater Lewis acidity [1] | Lower affinity for Lewis bases compared to Eu(fod)₃ [1] |
The theoretical difference in Lewis acidity is supported by experimental observations. A study on 5-methoxychromone derivatives noted a difference in co-ordination state between the two reagents, directly linking the ligand structure to its coordinating behavior [3]. The mechanism behind this can be visualized as follows, where the reagent coordinates to a donor atom (D) on a substrate molecule:
The strength of this coordination bond is central to the reagent's function. The electron-withdrawing fluorinated groups in the fod⁻ ligand make the europium ion (Eu³⁺) more electron-deficient, thereby enhancing its ability to accept electron density from a donor atom on the substrate [1]. This results in a stronger coordination bond for Eu(fod)₃ compared to Eu(dpm)₃.
Your choice between these reagents depends on the specific needs of your experiment:
A key practical consideration is that the use of these reagents has declined with the widespread availability of high-field NMR spectrometers, which can provide sufficient spectral dispersion without the need for shift reagents [1]. However, they remain valuable tools for determining optical purity and as Lewis acid catalysts in organic synthesis [1].
Lanthanide Shift Reagents (LSRs) are chemical tools used primarily in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify the analysis of complex molecules [1] [2].
The search through current scientific literature and databases did not identify specific studies or commercial products for deuterated lanthanide shift reagents.
The table below contrasts the classical, non-covalent LSRs with modern, covalent paramagnetic lanthanide tags, which represent the current state-of-the-art.
| Feature | Classical Non-Covalent LSRs (e.g., Eu(fod)₃) | Modern Covalent Lanthanide Tags (e.g., DOTA-M8, 4-MMDPA) |
|---|---|---|
| Binding Mode | Reversible, non-covalent coordination to Lewis base sites on the substrate [2]. | Irreversible, covalent attachment to specific sites (e.g., cysteine residues) [3] [4]. |
| Primary Applications | Simplifying spectra of small organic molecules; determining enantiomeric purity [1] [2]. | Structural studies of proteins (including IDPs), nucleic acids; measuring residual dipolar couplings (RDCs) and pseudo-contact shifts (PCS) [3] [4]. |
| Key Effects | Induced chemical shifts (LIS) [1]. | Pseudo-contact shifts (PCS), paramagnetic relaxation enhancement (PRE), and residual dipolar couplings (RDCs) [3] [4]. |
| Advantages | Easy to use, simply add to the NMR sample; broad applicability to small molecules [2]. | High rigidity, leading to large, interpretable PCS; site-specificity; suitable for large biomolecules [3]. |
| Limitations/Challenges | Line broadening; equilibrium issues (variable stoichiometry); can be bulky; sensitive to water [1] [2]. | Requires synthetic modification of the target molecule (e.g., introduction of a cysteine); multi-step synthesis of the tag [3] [4]. |
Using classical LSRs in an NMR experiment is straightforward. The following is a generalized protocol based on standard practices [1] [2].
Procedure:
For researchers working with small organic molecules, classical non-deuterated LSRs remain a valid and simple tool for resolving overlapping NMR signals. For advanced applications, particularly in biomolecular NMR, the field has moved toward covalently attached lanthanide tags.
To proceed with your research, you could:
Eu(fod)₃ is a coordination compound primarily used as a paramagnetic shift reagent in NMR spectroscopy. Its function and advantages can be summarized as follows:
The table below consolidates the available comparative information on Eu(fod)₃ and related reagents.
| Shift Reagent | Key Feature | Comparative Performance / Rationale |
|---|---|---|
| Eu(fod)₃ | Premier member of LSRs; superior solubility and Lewis acidity [1]. | Baseline for comparison. |
| Eu(DPM)₃ (also called Eu(thd)₃) | The original shift reagent [1]. | Less lipophilic and less Lewis acidic than Eu(fod)₃ due to lack of fluorinated groups [1]. |
| Eu(hfc)₃ | Chiral shift reagent [1]. | Used specifically for determining optical purity by differentiating enantiomers [1]. |
| Gd(fod)₃ | Related paramagnetic complex [1]. | Does not function as a shift reagent due to its symmetrical f⁷ electron configuration, which does not produce pseudocontact shifts [1]. |
| TRISPHAT | A modern chiral shift reagent [1]. | Used for cationic species [1]. |
While a specific protocol for Eu(fod)₃-d₃₀ was not found, the general methodology for using NMR shift reagents is well-established.
General Workflow for an NMR Shift Experiment
The following diagram outlines the key steps involved in performing an NMR analysis using a lanthanide shift reagent.
Key Experimental Considerations from Research
The principle of using lanthanide complexes as "shift reagents" has found new life in other analytical techniques. Recent research explores their use in Ion Mobility-Mass Spectrometry (IM-MS) [4].
The available search results lack a direct, quantitative head-to-head comparison of the shifting power of Eu(fod)₃-d₃₀ versus other LSRs. To find this information, I suggest you:
The table below summarizes the key solubility characteristics.
| Complex Name | Chemical Formula | Solubility Characteristics | Key Structural Features |
|---|---|---|---|
| Eu(fod)₃ | C₃₀H₃₀EuF₂₁O₆ [1] | Soluble in organic solvents. Insoluble in water [1]. | Contains highly hydrophobic (water-repelling) fluorinated alkyl chains [1]. |
| PBBHD-Eu³⁺ | Information not in search results | Water-soluble [2]. | Modified β-diketone ligand with carboxyl groups (-COOH) introduced at the end of the fluorinated chain [2]. |
| CPBBHD-Eu³⁺ | Information not in search results | Water-soluble, but weak luminescence makes it unsuitable for bioassays [2]. | Similar to PBBHD-Eu³⁺, but structural differences quench its light-emitting properties [2]. |
The strategy for creating water-soluble complexes like PBBHD-Eu³⁺ involves chemical synthesis and characterization [2].
The following diagram illustrates the logical relationship between the structural modification and its outcomes.
The search for comparative data also highlighted a comprehensive critical review on the thermodynamics of europium in aqueous solution [3]. This review analyzes complexation constants and solubility products for europium with common inorganic ligands (sulfate, chloride, phosphate), which is foundational knowledge for researchers in geochemistry and environmental science. However, it does not contain direct experimental data on organometallic complexes like Eu(fod)₃.
The information available is primarily qualitative. For a quantitative comparison, you may need to consult specialized chemical databases or the primary research literature directly.
Eu(fod)₃ is a paramagnetic lanthanide complex used to simplify and analyze NMR spectra. Its primary function is acting as a shift reagent [1]. The europium (Eu(III)) ion has unpaired electrons that create a strong paramagnetic field, inducing predictable changes (shifts) in the NMR signals of molecules it binds to. This helps resolve overlapping peaks and provides spatial information [1].
The diagram below illustrates how Eu(fod)₃ interacts with a substrate molecule to cause these spectral changes.
The effectiveness of Eu(fod)₃ is highly dependent on the solvent and concentration due to complexation equilibria involving self-association (oligomerization) and binding to the target substrate [2].
The following workflow outlines a standard procedure for validating NMR assignments using a Eu(fod)₃ titration experiment.
Here is a detailed breakdown of the steps and key considerations:
Step 1: Sample Preparation
Step 2: Titration and Data Acquisition
Step 3: Data Analysis
While direct quantitative data for Eu(fod)₃-d₃₀ is unavailable, the table below objectively compares standard Eu(fod)₃ with other common NMR analysis techniques based on general principles.
| Method | Key Principle | Primary Application | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Eu(fod)₃ | Paramagnetic-induced chemical shift | Spectral simplification, stereochemistry | Works well in non-polar solvents; provides geometric information | Signal broadening at high concentrations; sensitive to solvent & concentration [2] |
| High-Field NMR | Increased natural shift dispersion | General purpose structural elucidation | Non-invasive; no sample modification; high resolution | High instrument cost; some complex spectra may remain unresolved |
| qNMR with CRMs | Direct signal intensity proportionality | Purity determination of organic compounds | SI-traceability; low measurement uncertainty; high accuracy for quantification [4] | Requires certified reference material (CRM); not for structural analysis |
The core difference lies in their electron configurations, which dictates their magnetic behavior and, consequently, their primary applications.
| Property | Eu(fod)₃ | Gd(fod)₃ |
|---|---|---|
| Lanthanide Ion | Europium(III) (Eu³⁺) | Gadolinium(III) (Gd³⁺) |
| Electron Configuration | f⁶ | f⁷ |
| Unpaired Electrons | 6 | 7 |
| Magnetic Moment | Large | Very Large |
| Dominant NMR Effect | Pseudocontact Shift | Relaxation Enhancement |
| Main Application | NMR Shift Reagent, Lewis Acid Catalyst | MRI Contrast Agent (primarily) [1] [2] |
The table below summarizes how their distinct paramagnetic properties are exploited in different experimental settings.
| Application / Experimental Context | Eu(fod)₃ | Gd(fod)₃ |
|---|---|---|
| NMR Spectroscopy | Induces large pseudocontact shifts, resolving overlapping signals. Used in determining enantiomeric purity [3]. | Not used as a shift reagent; its strong relaxation enhancement broadens and weakens NMR signals [3]. |
| Magnetic Resonance Imaging (MRI) | Studied as a dopant in nanoparticles (e.g., ferrites) to enhance T₁-weighted imaging (positive contrast) [4]. | The gold standard for T₁-weighted CAs; its 7 unpaired electrons efficiently shorten the T₁ of water protons [1] [2]. |
| Relaxivity (r₁) in MRI | In Eu-doped ferrite nanoparticles, r₁ increases with higher Eu content [4]. | High relaxivity is a key performance metric. For example, a Gd³⁺-DOTA-encapsulated nanoparticle showed an r₁ of 17.3 s⁻¹mM⁻¹ [5]. |
| Structural & Lewis Acid Chemistry | Used to study host-guest interactions and as a catalyst in stereoselective reactions like Diels-Alder [3] [6]. | Less commonly reported in this role compared to Eu(fod)₃. |
Here are examples of how these complexes are utilized in research, illustrating the practical implications of their different properties.
This protocol is adapted from studies on host-guest interactions [6].
K_a) between Eu(fod)₃ and a podand (a linear polyether) by observing changes in the proton NMR chemical shifts.K_a, which reflects the stability of the complex formed [6].This methodology is based on the development of Gd³⁺-based agents [5] [7].
r₁) of a Gd³⁺ complex, a critical parameter for its efficacy as an MRI contrast agent.T₁) for each solution at a specific magnetic field strength (e.g., 1.4 T or 60 MHz).R₁ = 1/T₁, in s⁻¹) against the concentration of the Gd³⁺ complex (in mM).r₁ is obtained from the slope of the linear plot of R₁ versus concentration. A higher r₁ indicates a more efficient contrast agent [5].To help you select the right compound for your research, here is a visual guide that maps their primary applications based on their paramagnetic properties:
r₁), is highly dependent on the magnetic field strength. Always evaluate and report data at clinically relevant field strengths (e.g., 1.5T, 3T, 7T) [5] [4].
Deuterium substitution causes a consistent, albeit small, reduction in the lipophilicity of organic compounds. The quantitative effect and key methods for its measurement are summarized below.
| Aspect of Comparison | Key Findings and Quantitative Data |
|---|---|
| Core Lipophilicity Effect | Deuteration slightly reduces lipophilicity. The calculated change per deuterium atom is ΔlogPoct ≈ -0.006 [1]. |
| Shake-Flask Method (Gold Standard) | Directly measures the partition coefficient (Log P) in an n-octanol/water system. Reliable for Log P values between -2 and 4 but is labor-intensive, time-consuming, and requires relatively large amounts of pure compound [2] [3]. |
| High-Throughput Polymer-Water Method | Measures the partition coefficient between plasticized poly(vinyl chloride) (PVC) and water (Log Ppw). A strong linear correlation with shake-flask Log P (R=0.979) allows for prediction. It uses a 96-well microplate format, determining Log P for 15 solutes with 6 repeats in about 4 hours [3]. |
For researchers looking to replicate or understand these measurements, here are the protocols for the key methods.
This method is the standard recommended by the Organization for Economic Co-operation and Development (OECD) [2].
This modern protocol is designed for speed and efficiency in early drug discovery [3].
The slight change in lipophilicity, while small, can have meaningful practical consequences.
To help visualize the core concepts and experimental processes, the following diagrams were created using Graphviz.
Log P Measurement Workflow
Deuteration Effects Comparison
Although specific data for the deuterated form (Eu(fod)3-d30) is scarce, its structure and core functions are based on the well-documented parent compound, Eu(fod)3 [1].
The table below outlines the key characteristics of Eu(fod)3.
| Property | Description |
|---|---|
| Chemical Name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium [1] |
| Appearance | Yellow powder [1] |
| Melting Point | 203–207 °C [1] |
| Primary Application | Shift reagent in NMR spectroscopy; Lewis acid catalyst in organic synthesis [1] |
| Key Feature | Highly paramagnetic; soluble in nonpolar solvents; strong affinity for hard Lewis bases (e.g., ethers, amines) [1] |
Here are the general experimental methodologies for the primary applications of Eu(fod)3, which can serve as a reference for understanding its use.
This technique is used for the structural elucidation of complex molecules. The general workflow involves preparing a sample of the compound (e.g., a flavone derivative) in a deuterated solvent and acquiring a baseline NMR spectrum. A small, controlled amount of Eu(fod)3 is then added to the same NMR tube. The complex binds to Lewis basic sites (like carbonyl oxygens) on the molecule, inducing predictable shifts in the NMR signals of nearby protons, which helps in assigning their positions [2] [1].
Eu(fod)3 acts as a catalyst in reactions such as the Diels-Alder cyclocondensation. A typical procedure involves adding a catalytic amount of Eu(fod)3 to a mixture of a diene and an aldehyde in an appropriate solvent. The reaction mixture is then stirred under controlled conditions (e.g., temperature, time). The role of Eu(fod)3 is to coordinate with the carbonyl oxygen of the aldehyde, making it more electrophilic and thereby accelerating the reaction, often with high selectivity for specific stereoisomers (like the endo product) [1].
The following diagram illustrates this catalytic cycle for a Diels-Alder reaction.